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  • Product: (2-Phenoxyethyl)hydrazine dihydrochloride

Core Science & Biosynthesis

Foundational

Chemical Properties, Synthesis, and Epigenetic Pharmacology of (2-Phenoxyethyl)hydrazine Dihydrochloride

Executive Summary (2-Phenoxyethyl)hydrazine dihydrochloride (CAS: 1808112-53-9) is a synthetic small-molecule inhibitor primarily utilized in preclinical epigenetic research and oncology. Structurally derived as an oxyge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenoxyethyl)hydrazine dihydrochloride (CAS: 1808112-53-9) is a synthetic small-molecule inhibitor primarily utilized in preclinical epigenetic research and oncology. Structurally derived as an oxygen-substituted analog of the classical monoamine oxidase (MAO) inhibitor phenelzine, this compound was rationally designed to shift target selectivity away from MAO enzymes and toward Lysine-specific demethylase 1 (LSD1/KDM1A) (1)[1]. By irreversibly binding to the FAD cofactor of LSD1, it prevents the demethylation of histone H3, thereby acting as a potent modulator of chromatin dynamics and gene transcription.

This technical guide provides a comprehensive overview of its physicochemical properties, step-by-step synthesis protocols, mechanistic pathways, and validated in vitro assay methodologies.

Quantitative Physicochemical Profile

Understanding the baseline chemical properties of (2-Phenoxyethyl)hydrazine dihydrochloride is critical for formulation, storage, and assay design. The data below synthesizes current commercial and literature specifications (2)[2].

ParameterSpecification
Chemical Name (2-Phenoxyethyl)hydrazine dihydrochloride
CAS Registry Number 1808112-53-9
Molecular Formula C₈H₁₂N₂O • 2HCl
Molecular Weight 225.11 g/mol
Physical State Off-white solid / crystalline powder
Solubility Profile High in Water and DMSO; Moderate in Methanol
Primary Target LSD1 (KDM1A)
Storage Conditions -20°C, desiccated, strictly protected from light and oxygen

Chemical Synthesis & Purification Protocol

The synthesis of (2-Phenoxyethyl)hydrazine relies on a nucleophilic substitution reaction between an alkyl halide and hydrazine. The following protocol is adapted from General Procedure A for hydrazine displacement reactions described in the foundational patent literature (1)[1].

Step-by-Step Methodology
  • Reaction Setup: Under a strict argon atmosphere, dissolve 1.0 molar equivalent of β -bromophenetole (2-bromoethoxybenzene) in absolute ethanol (using a ratio of 1–3 mL per mmol of substrate) within a round-bottomed flask.

  • Reagent Addition: Add a large excess (4 to 23 molar equivalents) of hydrazine monohydrate to the stirred solution.

  • Reflux: Heat the mixture to reflux and maintain overnight (approx. 12-16 hours).

  • Concentration: Remove the ethanol and unreacted hydrazine in vacuo to yield a crude residue.

  • Basification & Extraction: Dissolve the residual product in 1 N NaOH (approx. 10 mL per mmol). Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate the free base.

  • Salt Formation: Dissolve the free base in a minimal volume of anhydrous diethyl ether. Dropwise, add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting off-white solid and dry under high vacuum to yield the dihydrochloride salt.

🔬 Expert Causality & Self-Validation Checkpoints
  • Why a massive excess of hydrazine? Hydrazine is a bifunctional nucleophile. Using a 4–23x molar excess kinetically favors mono-alkylation, suppressing the formation of unwanted symmetrical bis-alkylated byproducts.

  • Why the Argon atmosphere? Free alkyl hydrazines are highly susceptible to autoxidation by atmospheric oxygen, which can degrade the product before salt formation.

  • Self-Validating Workup: During Step 5, test the aqueous layer to ensure pH > 12. This guarantees the hydrazine is fully deprotonated (free base form), maximizing its partition coefficient into the DCM layer.

  • Why the Dihydrochloride Salt? The free base of (2-phenoxyethyl)hydrazine is an unstable oil. Precipitation with anhydrous HCl (Step 7) converts it into a stable, water-soluble dihydrochloride salt. Validation: If the addition of HCl fails to produce an immediate, voluminous white precipitate, it indicates either residual water in the organic phase or total reaction failure.

Mechanistic Pharmacology & Signaling

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).

(2-Phenoxyethyl)hydrazine operates as a mechanism-based (suicide) inhibitor . When the compound enters the LSD1 active site, the enzyme attempts to oxidize the hydrazine moiety. This catalytic attempt generates a highly reactive diazene intermediate that covalently attacks the FAD cofactor. This irreversible adduct formation permanently inactivates the enzyme, leading to a rapid cellular accumulation of H3K4me2 marks and subsequent chromatin relaxation at specific promoter regions (1)[1].

LSD1_Pathway A (2-Phenoxyethyl)hydrazine (LSD1 Inhibitor) B LSD1 Enzyme (FAD-dependent) A->B Binds Active Site C Covalent FAD-Adduct (Irreversible Inhibition) B->C Oxidation by FAD D Accumulation of H3K4me1 / H3K4me2 C->D Prevents Demethylation E Chromatin Relaxation & Gene Activation D->E Epigenetic Modulation

Mechanism of LSD1 inhibition by (2-Phenoxyethyl)hydrazine via covalent FAD modification.

Comparative Analysis: Phenelzine vs. (2-Phenoxyethyl)hydrazine

The substitution of a methylene bridge (-CH₂-) with an ether linkage (-O-) fundamentally alters the steric and electronic interactions within the enzyme pocket, shifting the molecule's affinity.

PropertyPhenelzine Sulfate(2-Phenoxyethyl)hydrazine Dihydrochloride
Structure Base 2-Phenylethylhydrazine2-Phenoxyethylhydrazine
Primary Target MAO-A / MAO-BLSD1 (Lysine-specific demethylase 1)
Epigenetic Activity Weak / Non-selectivePotent / Highly Selective
Clinical Status FDA-approved antidepressantPreclinical research (Epigenetics/Oncology)

Experimental Workflow: In Vitro Epigenetic Assays

To validate the target engagement of (2-Phenoxyethyl)hydrazine dihydrochloride in cellular models, researchers must quantify the downstream accumulation of methylated histones.

Step-by-Step Methodology
  • Cell Culture & Dosing: Seed target cancer cells (e.g., LNCaP or HeLa) and incubate with the inhibitor (typically 1–10 µM) or a 0.1% DMSO vehicle control for 48–72 hours.

  • Acid Extraction of Histones: Harvest cells and lyse the cytoplasmic membrane using a hypotonic buffer. Pellet the intact nuclei. Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄ and incubate on ice for 30 minutes. Centrifuge at high speed and collect the supernatant.

  • Precipitation: Add Trichloroacetic acid (TCA) to the supernatant to precipitate the histone proteins. Wash the pellet twice with ice-cold acetone, air-dry, and resuspend in distilled water.

  • Western Blotting: Resolve the extracted histones via SDS-PAGE. Probe the membrane with primary antibodies against H3K4me2 and Total Histone H3.

🔬 Expert Causality & Self-Validation Checkpoints
  • Why an Acid Extraction? Histones are highly basic proteins tightly bound to DNA. Standard detergent-based lysis (like RIPA buffer) fails to efficiently solubilize them. Acid extraction selectively precipitates large acidic cellular proteins while keeping the basic histones soluble, yielding a high-purity fraction essential for accurate epigenetic quantification.

  • Self-Validating Assay Design: Always probe for Total Histone H3 alongside H3K4me2. The ratio of H3K4me2 to Total H3 normalizes the data against any variations in cell proliferation or extraction efficiency. If the Total H3 bands are inconsistent across lanes, the extraction failed, and the methylation data cannot be trusted.

Exp_Workflow step1 Step 1: Cell Culture Treatment Incubate cells with 1-10 µM inhibitor step2 Step 2: Histone Extraction Acid extraction of core histones step1->step2 step4 Step 4: ChIP-Seq Analysis Map genomic loci of H3K4me2 enrichment step1->step4 step3 Step 3: Western Blotting Quantify H3K4me2 vs Total H3 step2->step3

Standard experimental workflow for validating LSD1 target engagement in vitro.

Conclusion

(2-Phenoxyethyl)hydrazine dihydrochloride represents a highly refined chemical tool for probing epigenetic regulation. By leveraging the suicide-inhibition mechanics of classical hydrazines and modifying the steric bulk via an ether linkage, it achieves robust selectivity for LSD1. Strict adherence to anhydrous conditions during synthesis and acid-extraction protocols during biological validation ensures reproducible, high-fidelity data in preclinical drug development pipelines.

References

  • Cole, P. A., et al. (2015). Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs). WIPO (PCT) / Google Patents (WO2015134973A1).
  • Arctom Sci. (2026). CAS NO. 1808112-53-9 | (2-Phenoxyethyl)hydrazine dihydrochloride. Arctomsci.com.
  • BLD Pharm. (2026). 4230-21-1|(2-Phenoxyethyl)hydrazine hydrochloride. Bldpharm.com.

Sources

Exploratory

An In--Depth Technical Guide to (2-Phenoxyethyl)hydrazine Dihydrochloride (2HCl): Structure, Properties, and Scientific Context

Executive Summary (2-Phenoxyethyl)hydrazine and its salt forms, particularly the dihydrochloride (2HCl), represent a class of compounds with significant potential in medicinal chemistry and pharmacological research. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenoxyethyl)hydrazine and its salt forms, particularly the dihydrochloride (2HCl), represent a class of compounds with significant potential in medicinal chemistry and pharmacological research. As a hydrazine derivative, its core structure serves as a versatile scaffold for the development of bioactive molecules, most notably as inhibitors of monoamine oxidase (MAO). This guide provides a comprehensive technical overview of (2-Phenoxyethyl)hydrazine 2HCl, detailing its fundamental molecular and structural characteristics, plausible synthetic routes, and the established mechanistic basis for its biological activity. By synthesizing data from chemical databases and the broader scientific literature on hydrazine derivatives, this document offers researchers and drug development professionals a foundational understanding of the compound's properties and its context within modern therapeutic discovery.

Core Molecular Profile

A precise understanding of the molecule's physicochemical properties is paramount for its application in research and development, influencing everything from reaction stoichiometry to formulation and bioavailability.

Chemical Structure and Nomenclature

The structure of (2-Phenoxyethyl)hydrazine is characterized by three key functional components: a phenyl ring connected via an ether linkage to an ethyl group, which is in turn bonded to a hydrazine moiety (-NHNH₂).

  • Base Compound: (2-Phenoxyethyl)hydrazine

  • Dihydrochloride Salt: (2-Phenoxyethyl)hydrazine Dihydrochloride (2HCl)

In the dihydrochloride form, both nitrogen atoms of the hydrazine group are protonated, forming a salt with two chloride counter-ions. This salt form is typically preferred in laboratory settings due to its increased stability and solubility in aqueous media compared to the free base. The chemical structure can be represented by the SMILES notation C1=CC=C(C=C1)OCCNN for the free base.[1]

Physicochemical Properties

Quantitative data for (2-Phenoxyethyl)hydrazine and its common salt forms are summarized below. These parameters are critical for experimental design, including dissolution, dosing, and analytical characterization.

Property(2-Phenoxyethyl)hydrazine (Free Base)(2-Phenoxyethyl)hydrazine HCl (Monohydrochloride)(2-Phenoxyethyl)hydrazine 2HCl (Dihydrochloride)
CAS Number 3184-38-1[2]4230-21-1[3]Not explicitly assigned; derived from base.
Molecular Formula C₈H₁₂N₂O[2]C₈H₁₂N₂O·HClC₈H₁₄Cl₂N₂O
Molecular Weight 152.19 g/mol [2]188.66 g/mol [3]225.11 g/mol (Calculated)
Physical Form -Solid[3]Solid (Predicted)
Monoisotopic Mass 152.09496 Da[1]--

Synthesis and Purification

Generalized Synthetic Workflow

The synthesis logically proceeds from a commercially available starting material like 2-phenoxyethanamine or by building the phenoxyethyl backbone first. The following diagram outlines a plausible, high-level workflow for its preparation.

G cluster_0 Synthesis Pathway A 2-Phenoxyethanamine (Starting Material) B Diazotization Reaction A->B  NaNO₂, aq. HCl  0-5 °C C Phenoxyethyl Diazonium Salt (Intermediate) B->C D Reduction Reaction C->D  e.g., SnCl₂ / HCl E (2-Phenoxyethyl)hydrazine (Free Base) D->E F Salt Formation E->F  Excess HCl (gas or soln) G (2-Phenoxyethyl)hydrazine 2HCl (Final Product) F->G

Caption: A generalized workflow for the synthesis of (2-Phenoxyethyl)hydrazine 2HCl.

Experimental Protocol: Synthesis via Diazotization and Reduction

This protocol is a representative method adapted from standard procedures for synthesizing aryl hydrazines.[4]

  • Diazotization:

    • Dissolve 2-phenoxyethanamine (1.0 eq) in aqueous hydrochloric acid (~3 eq) and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

    • Stir the reaction mixture at this temperature for an additional 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine salt may form.

    • Allow the mixture to stir and slowly warm to room temperature over several hours.

  • Work-up and Salt Formation:

    • Collect the precipitate by vacuum filtration.

    • To ensure the dihydrochloride salt is formed, the crude product can be re-dissolved in a minimal amount of a suitable solvent and treated with excess hydrochloric acid (either as a gas or a concentrated solution).

    • The final product, (2-Phenoxyethyl)hydrazine 2HCl, is then isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dried under vacuum.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Mechanism of Action and Biological Significance

Hydrazine derivatives are a well-documented class of bioactive compounds, with their pharmacological effects often stemming from their ability to interact with enzymes and generate reactive intermediates.[5]

Probable Mechanism: Monoamine Oxidase (MAO) Inhibition

The primary mechanism of action for many therapeutic hydrazine derivatives, such as the antidepressant phenelzine (which is (2-phenylethyl)hydrazine), is the irreversible inhibition of monoamine oxidase (MAO).[5] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

By inhibiting MAO, (2-Phenoxyethyl)hydrazine would be expected to increase the synaptic concentration of these neurotransmitters, a mechanism that underpins the therapeutic effects of MAO inhibitors in treating depression and other neurological disorders. The hydrazine moiety is key to this activity, as it can form a covalent bond with the FAD cofactor of the MAO enzyme, leading to its inactivation.

Biotransformation and the Generation of Reactive Species

The biological activity and potential toxicity of hydrazine derivatives are intrinsically linked to their metabolic biotransformation.[5] This process can generate highly reactive free radical species.

G A Hydrazine Derivative (R-NH-NH₂) B Metabolic Oxidation (e.g., CYP450, Peroxidases) A->B C Hydrazyl Radical (R-NH-N•H) B->C D Diazenyl Radical (R-N=N•) C->D G Therapeutic Effect (e.g., Enzyme Inhibition) C->G E Carbon-centered Radical (R•) D->E F Covalent Binding to Macromolecules (DNA, Protein) E->F H Cellular Toxicity F->H

Caption: Metabolic activation pathway of hydrazine derivatives leading to reactive radicals.

This metabolic activation can have a dual effect. The formation of reactive intermediates is often responsible for the covalent modification and inhibition of therapeutic targets like MAO. However, these same reactive species can also bind indiscriminately to other cellular macromolecules, such as DNA and proteins, leading to oxidative stress and potential cytotoxicity.[5] This duality is a critical consideration in the development of any hydrazine-based therapeutic.

Applications in Research and Drug Development

The (2-Phenoxyethyl)hydrazine scaffold is a valuable starting point for medicinal chemistry campaigns due to the established bioactivity of the hydrazine functional group.

  • Neuroscience Research: As a potential MAO inhibitor, the compound can be used as a tool to study the role of monoamine neurotransmitters in various physiological and pathological processes in preclinical models.

  • Scaffold for Drug Discovery: The structure can be systematically modified to enhance potency, selectivity (e.g., for MAO-A vs. MAO-B), or to develop novel agents with different therapeutic properties. For instance, hydrazone derivatives, which can be synthesized from hydrazines, have shown promise as anti-inflammatory and analgesic agents.[6][7]

  • Intermediate in Chemical Synthesis: It serves as a key building block for more complex molecules. For example, related phenylhydrazine hydrochlorides are used in the synthesis of tryptophol derivatives, which are intermediates for anti-inflammatory drugs like etodolac.[4][8]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

To experimentally validate the primary hypothesis of MAO inhibition, a fluorometric in vitro assay can be employed. This protocol provides a framework for such an experiment.

Objective: To determine the potency (IC₅₀) of (2-Phenoxyethyl)hydrazine 2HCl against human recombinant MAO-A and MAO-B.

Materials:

  • (2-Phenoxyethyl)hydrazine 2HCl (Test Compound)

  • Clorgyline (MAO-A specific inhibitor, positive control)

  • Pargyline (MAO-B specific inhibitor, positive control)

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of (2-Phenoxyethyl)hydrazine 2HCl in assay buffer. Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In each well of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at its various dilutions. Include wells for positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and negative controls (enzyme only, no inhibitor).

  • Pre-incubation: Incubate the plates at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate mixture (containing Amplex Red and HRP) to all wells to start the enzymatic reaction. The MAO enzyme will oxidize its substrate, producing H₂O₂, which is then converted by HRP into a highly fluorescent product (resorufin).

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every 1-2 minutes for a period of 30-60 minutes using the plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the no-inhibitor control (100% activity) and the specific inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

(2-Phenoxyethyl)hydrazine dihydrochloride is a compound of significant interest due to its structural relation to known bioactive molecules. Its core properties—a calculated molecular weight of 225.11 g/mol for the 2HCl salt, a structure amenable to straightforward synthesis, and a high probability of acting as a monoamine oxidase inhibitor—make it a valuable tool for researchers. The mechanistic framework established for hydrazine derivatives, involving metabolic activation to reactive species, provides a clear rationale for both its potential therapeutic efficacy and its associated toxicological risks. This guide provides the foundational knowledge necessary for professionals in drug development and chemical biology to effectively utilize and investigate this promising molecular scaffold.

References

  • Mol-Inst. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • da Silva, G. G., et al. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS One, 2021. [Link]

  • PubChemLite. Hydrazine, (2-phenoxyethyl)-, hydrochloride (C8H12N2O). [Link]

  • PubChem. (2-Ethoxyethyl)hydrazine dihydrochloride. [Link]

  • NIST. Hydrazine dihydrochloride. [Link]

  • Fassihi, A., et al. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 2013. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Scribd. A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol. [Link]

  • ResearchGate. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacology of (2-Phenoxyethyl)hydrazine Derivatives

Introduction (2-Phenoxyethyl)hydrazine and its derivatives represent a significant class of compounds in pharmacology, most notably recognized for their role as monoamine oxidase inhibitors (MAOIs). The prototypical comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Phenoxyethyl)hydrazine and its derivatives represent a significant class of compounds in pharmacology, most notably recognized for their role as monoamine oxidase inhibitors (MAOIs). The prototypical compound of this class, phenelzine, was first synthesized in 1932 and later introduced into clinical practice in the 1960s for the treatment of depression.[1][2] While initially developed as antitubercular drugs, the mood-elevating effects of hydrazine derivatives soon became apparent, paving the way for their use as antidepressants.[3]

This guide provides a comprehensive overview of the pharmacology of (2-phenoxyethyl)hydrazine derivatives, intended for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, structure-activity relationships, therapeutic applications, and the experimental protocols used to evaluate their activity. The narrative emphasizes the causal relationships behind their pharmacological effects, providing a foundation for future research and development in this area.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism through which (2-phenoxyethyl)hydrazine derivatives exert their therapeutic effects is the inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters.[4][5]

The Role of MAO Isoforms

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[5]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAOIs.

  • MAO-B primarily metabolizes dopamine and phenethylamine. Its inhibitors are often used in the treatment of Parkinson's disease.[5]

Phenelzine, a key derivative of (2-phenoxyethyl)hydrazine, is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][6] This irreversible binding means that the body must synthesize new enzyme molecules to restore MAO activity, leading to a prolonged duration of action.[4] By inhibiting MAO, phenelzine prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to an increase in their synaptic concentrations and enhanced neurotransmission.[2][4][7] This elevation in key neurotransmitters is believed to be the foundation of its antidepressant and anxiolytic effects.[4]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_MA Increased Monoamine Concentration MA->Synaptic_MA Release Metabolites Inactive Metabolites MAO->Metabolites PLZ (2-Phenoxyethyl)hydrazine Derivatives (e.g., Phenelzine) PLZ->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Effect Enhanced Neurotransmission (Antidepressant/Anxiolytic Effect) Receptors->Effect

Caption: Mechanism of MAO Inhibition by (2-Phenoxyethyl)hydrazine Derivatives.

Multifaceted Pharmacology: Beyond MAO Inhibition

Recent research has revealed that the pharmacological profile of phenelzine and its derivatives is more complex than initially understood, extending beyond simple MAO inhibition. These multifaceted actions may contribute significantly to their therapeutic effects, particularly their neuroprotective properties.[8][9][10]

GABA-Transaminase (GABA-T) Inhibition

Phenelzine also inhibits GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][11] This inhibition leads to a significant and sustained increase in brain GABA levels, which may contribute to the potent anxiolytic and antipanic effects of phenelzine, often considered superior to those of other antidepressants.[1]

Neuroprotective and Neurorescue Properties

A growing body of evidence suggests that phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), possess significant neuroprotective and neurorescue capabilities.[8][9] These properties are attributed to several mechanisms:

  • Sequestration of Reactive Aldehydes: Both phenelzine and PEH can sequester toxic reactive aldehydes, such as acrolein and malondialdehyde, which are byproducts of oxidative stress and lipid peroxidation.[9][12] These aldehydes are implicated in the pathology of various neurological conditions, including spinal cord injury and neurodegenerative diseases.[13]

  • Inhibition of Primary Amine Oxidase (PrAO/SSAO): Phenelzine and its metabolite inhibit primary amine oxidase (also known as semicarbazide-sensitive amine oxidase), an enzyme whose activity is elevated in conditions like Alzheimer's disease and contributes to the production of toxic aldehydes.[9][11]

  • Modulation of the GABA-Glutamate Balance: By increasing GABA levels, these compounds help to counterbalance glutamate-mediated excitotoxicity, a common pathway of neuronal damage in ischemia and other neurological disorders.[8][11]

Neuroprotection PLZ Phenelzine (PLZ) PEH β-phenylethylidenehydrazine (PEH) (Active Metabolite) PLZ->PEH Metabolism by MAO MAO_Inhibit MAO Inhibition PLZ->MAO_Inhibit GABA_T_Inhibit GABA-T Inhibition PLZ->GABA_T_Inhibit Aldehyde_Seq Reactive Aldehyde Sequestration PLZ->Aldehyde_Seq PEH->GABA_T_Inhibit PEH->Aldehyde_Seq PrAO_Inhibit PrAO/SSAO Inhibition PEH->PrAO_Inhibit Oxidative_Stress ↓ Oxidative Stress MAO_Inhibit->Oxidative_Stress GABA_Increase ↑ GABA Levels GABA_T_Inhibit->GABA_Increase Aldehyde_Seq->Oxidative_Stress Glutamate_Balance Modulation of GABA-Glutamate Balance GABA_Increase->Glutamate_Balance Neuroprotection Neuroprotection/ Neurorescue Glutamate_Balance->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Multifaceted Neuroprotective Mechanisms of Phenelzine and its Metabolite PEH.

Structure-Activity Relationships (SAR)

The development of new MAO inhibitors has focused on improving selectivity for MAO-A or MAO-B and reducing the side effects associated with non-selective, irreversible inhibitors.[5] SAR studies of hydrazine derivatives have been instrumental in this effort.[3]

Modifications to the (2-phenoxyethyl)hydrazine scaffold can significantly alter pharmacological activity. For instance, the design of a novel phenelzine analogue (PhzA) aimed to retain the acrolein-scavenging properties while eliminating MAO inhibitory effects.[13] This was achieved through structure-based modification, demonstrating the potential to separate the neuroprotective actions from the MAO-related antidepressant effects.[13]

ModificationEffect on ActivityRationale
Addition of bulky substituents near the hydrazine moiety Decreased MAO inhibitionSteric hindrance at the enzyme's active site.
Introduction of electron-withdrawing groups on the phenyl ring Altered selectivity for MAO-A vs. MAO-BModifies the electronic properties of the molecule, influencing binding affinity.
Replacement of the phenoxy group with other aromatic systems Varied potency and selectivityExplores different hydrophobic interactions within the enzyme's binding pocket.[14][15]
Modification of the ethyl linker Changes in metabolic stability and duration of actionAffects the rate of metabolism and access to the target enzyme.

Pharmacological Applications and Clinical Significance

Established Therapeutic Uses

Phenelzine is FDA-approved for the management of treatment-resistant depression.[6][16] It is particularly effective for patients with "atypical" depression, characterized by mood reactivity, hyperphagia, and hypersomnia.[1][6] Additionally, it is used off-label for panic disorder and social anxiety disorder.[1][6][16] Due to its side effect profile, phenelzine is typically considered a second or third-line treatment for patients who have not responded to other antidepressants like SSRIs or TCAs.[6][16]

Emerging and Investigational Applications

The multifaceted pharmacology of (2-phenoxyethyl)hydrazine derivatives has opened up new avenues for their therapeutic use:

  • Neurodegenerative Diseases: The neuroprotective properties of these compounds make them promising candidates for diseases like Alzheimer's and Parkinson's.[12]

  • Acute Neurological Injury: Preclinical studies have shown encouraging results for phenelzine in animal models of stroke, spinal cord injury, and traumatic brain injury.[8][9]

  • Analgesic and Anti-inflammatory Effects: The hydrazone moiety, present in many of these derivatives, is a recognized pharmacophore for analgesic and anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

Derivative/CompoundTherapeutic AreaMechanism(s) of ActionStatus
Phenelzine Treatment-Resistant Depression, Anxiety DisordersNon-selective, irreversible MAO inhibition; GABA-T inhibitionFDA Approved[6][16]
Phenelzine Neuroprotection (Stroke, TBI, SCI)MAO inhibition, GABA-T inhibition, Aldehyde sequestration, PrAO/SSAO inhibitionPreclinical[8][9]
PhzA (Phenelzine Analog) Spinal Cord InjuryAcrolein scavenging without significant MAO inhibitionPreclinical[13]
Various Hydrazone Derivatives Analgesia and InflammationCOX/5-LO inhibitionInvestigational[17][18][19]

Key Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a (2-phenoxyethyl)hydrazine derivative against MAO-A and MAO-B.

Principle: The assay measures the production of a fluorescent or colored product resulting from the oxidative deamination of a substrate by the MAO enzyme. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Test compound (derivative) at various concentrations

  • Phosphate buffer (pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) to wells containing either buffer (control) or the test compound at different concentrations. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong base).

  • Detection: Measure the fluorescence or absorbance of the product using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd Prepare Serial Dilutions of Test Compound Preincubation Pre-incubate MAO Enzyme with Test Compound Prep_Cmpd->Preincubation Initiation Add Substrate to Initiate Reaction Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Fluorescence/ Absorbance Termination->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 Determine IC₅₀ Value Analysis->IC50

Caption: Experimental Workflow for an In Vitro MAO Inhibition Assay.

Safety, Side Effects, and Drug Interactions

The clinical use of non-selective, irreversible MAOIs like phenelzine is limited by a significant potential for adverse effects and drug interactions.

  • Hypertensive Crisis: This is the most notorious side effect, often called the "cheese effect." MAO-A in the gut is responsible for breaking down dietary tyramine, an amino acid found in aged cheeses, cured meats, and certain wines.[4] When MAO-A is inhibited, tyramine is absorbed systemically, causing a massive release of norepinephrine and leading to a rapid, dangerous increase in blood pressure.[4] Patients on these medications must adhere to strict dietary restrictions.

  • Serotonin Syndrome: Co-administration of MAOIs with other serotonergic agents (e.g., SSRIs, triptans, St. John's Wort) is contraindicated.[6] The combination can lead to an excessive accumulation of serotonin in the brain, resulting in a potentially life-threatening condition characterized by confusion, agitation, hyperthermia, and autonomic instability.[6][7]

  • Other Side Effects: Common adverse effects include orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, constipation, and blurred vision.[7][20]

  • Hepatotoxicity: Although rare, phenelzine, like other hydrazine derivatives, can cause liver injury, ranging from transient elevations in serum aminotransferases to acute, severe hepatitis.[2][16] The mechanism is thought to involve the production of toxic metabolic intermediates.[2]

Synthesis of (2-Phenoxyethyl)hydrazine Derivatives

The synthesis of (2-phenoxyethyl)hydrazine derivatives typically involves multi-step procedures. A general approach starts with the corresponding phenoxy-substituted starting material, which is then elaborated to introduce the hydrazine functionality.

One common synthetic route involves the reaction of a phenoxy-substituted ethyl halide with hydrazine hydrate. Alternatively, a phenoxyacetic acid can be converted to its corresponding hydrazide, which can then be reduced to the target hydrazine.[17][21][22]

General Synthetic Scheme:

  • Formation of a phenoxyethyl precursor: This can be achieved through Williamson ether synthesis between a phenol and a 2-haloethanol or a similar bifunctional reagent.

  • Introduction of the hydrazine moiety: The precursor, often an alcohol or halide, is converted to the corresponding hydrazine. For example, a (2-phenoxyethyl)bromide can be reacted directly with hydrazine.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Future Directions and Conclusion

The field of (2-phenoxyethyl)hydrazine derivatives is evolving. While older compounds like phenelzine remain valuable for specific clinical situations, the focus of modern research is on designing new molecules with improved safety and targeted efficacy. Key areas of future development include:

  • Selective and Reversible Inhibitors: Creating derivatives that selectively and reversibly inhibit MAO-A could provide antidepressant effects without the risk of the tyramine-induced hypertensive crisis.[5]

  • Harnessing Neuroprotective Properties: Further exploration of the non-MAO-related mechanisms, such as aldehyde sequestration, offers the potential to develop novel drugs for neurodegenerative diseases and acute brain injury, possibly by designing compounds with minimal MAO inhibition to avoid associated side effects.[10][13]

  • Broadening Therapeutic Applications: Investigating the anti-inflammatory, analgesic, and even anticancer potential of novel hydrazone derivatives could lead to new treatments for a wide range of conditions.[18][23]

References

  • Phenelzine (Nardil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.).
  • Tadvi, M., & Tadi, P. (2023, March 6). Phenelzine - StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Phenelzine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenelzine Sulfate?
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Phenelzine - LiverTox - NCBI Bookshelf.
  • Khatib, L. (n.d.). Neurochemical and neuroprotective aspects of phenelzine and its active metabolite B-phenylethylidenehydrazine - ERA.
  • Baker, G. B., et al. (2021, April 10). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine.
  • Baker, G. B., et al. (n.d.). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine.
  • Raza, A., et al. (2025, May 14). An analog of phenelzine demonstrates effective acrolein scavenging and neuroprotection without monoamine oxidase inhibition in a rat SCI model. Neuroscience.
  • ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors.
  • ResearchGate. (n.d.). Phenelzine: An Old Drug That May Hold Clues to The Development of New Neuroprotective Agents | Request PDF.
  • Krewenka, C. (n.d.). Novel properties of the multifaceted drug phenelzine and its metabolite β-phenylethylidenehydrazine - ERA.
  • JETIR. (n.d.). Role of Phenelzine in Depression.
  • Taylor & Francis Online. (n.d.). Phenelzine – Knowledge and References.
  • PubMed. (n.d.). Potentiation of cardiovascular responses to hydralazine by diverse hydrazine derivatives.
  • Almasirad, A., et al. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH.
  • RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • Sinha, B. K., & Mason, R. P. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • Hussain, I., & Ali, A. (2017, December 31). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Omics.
  • PubMed. (2010, September 15). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents.
  • Zahra-Tabasi, H., & Varamini, P. (2025, March 26). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI.
  • Baker, G. B., et al. (n.d.). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine.
  • IJSR. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Semantic Scholar. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
  • PubMed. (n.d.). Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site.
  • Academia.edu. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • PubMed. (n.d.). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives.
  • IJCRT.org. (2023, May 5). The review on synthetic study of hydrazine derivatives and their pharmacological activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Barqi, A. A., et al. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • ResearchGate. (n.d.). (PDF) Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.

Sources

Exploratory

Solvation Thermodynamics and Experimental Profiling of (2-Phenoxyethyl)hydrazine Dihydrochloride

Executive Summary Transitioning a molecular probe from chemical synthesis to biological validation requires a rigorous understanding of its physicochemical properties. (2-Phenoxyethyl)hydrazine dihydrochloride (CAS 4230-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transitioning a molecular probe from chemical synthesis to biological validation requires a rigorous understanding of its physicochemical properties. (2-Phenoxyethyl)hydrazine dihydrochloride (CAS 4230-21-1) is a critical structural motif utilized in the development of [1]. However, the presence of the dihydrochloride salt fundamentally alters its dissolution kinetics compared to its free-base counterpart. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the solubility of this compound in water versus ethanol.

Physicochemical Dynamics: The Role of the Dihydrochloride Salt

To understand the solubility of (2-Phenoxyethyl)hydrazine dihydrochloride, we must analyze the competing forces of crystalline lattice energy and solvent dielectric properties .

The free base of (2-phenoxyethyl)hydrazine is highly lipophilic, driven by the bulky phenoxyethyl moiety. However, pharmaceutical development typically employs the dihydrochloride salt ( C8​H14​Cl2​N2​O ) to enhance stability and aqueous solubility. The protonation of the two hydrazine nitrogen atoms creates a tightly bound ionic lattice with the chloride counterions.

  • Aqueous Solvation (Water): Water possesses a high [2]. This allows it to act as a highly efficient hydrogen-bond donor and acceptor. The strong dipole moment of water rapidly penetrates the crystalline lattice, dissociating the chloride counterions and forming a robust hydration shell around the dicationic hydrazine core. This ion-dipole interaction easily overcomes the lattice energy, resulting in rapid dissolution.

  • Ethanolic Solvation (Ethanol): Ethanol has a significantly lower dielectric constant ( ϵ≈24.3 ). While its aliphatic tail favorably interacts with the compound's lipophilic phenoxy group via Van der Waals forces, ethanol lacks the dipole magnitude required to efficiently dissociate the tightly bound chloride ions. Consequently, ethanolic solubility is governed primarily by weaker hydrogen bonding and the formation of partially solvated ion pairs, leading to a much lower solubility ceiling.

Solvation Salt Dihydrochloride Salt (Solid State) Water Aqueous Solvation (High Dielectric) Salt->Water H2O Ethanol Ethanolic Solvation (Low Dielectric) Salt->Ethanol EtOH HighSol High Solubility (Ion-Dipole Dominant) Water->HighSol ModSol Moderate Solubility (H-Bonding Dominant) Ethanol->ModSol

Fig 1. Thermodynamic pathways governing the solvation of dihydrochloride salts.

Comparative Solubility Profile

Based on the thermodynamic principles outlined above and homologous aryl-hydrazine data, the quantitative solubility parameters are summarized below. This data dictates the maximum allowable stock concentrations for downstream in vitro assays.

Physicochemical ParameterPurified Water (Milli-Q)Absolute Ethanol (EtOH)
Solubility Classification Freely SolubleSparingly Soluble
Estimated Solubility (25°C) > 50.0 mg/mL10.0 - 15.0 mg/mL
Primary Solvation Mechanism Ion-Dipole InteractionHydrogen Bonding & Van der Waals
Dielectric Constant ( ϵ ) 78.424.3
Dissociation State Fully Ionized ( 2Cl− )Partially Ionized / Ion Pairs
Optimal Use Case Primary stock solutions, enzymatic assaysLipid-based assays, specialized formulations

Standardized Experimental Protocol: Thermodynamic Solubility

Visual estimation of solubility is prone to false positives due to the formation of micro-suspensions. To ensure absolute scientific integrity, we employ a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification, adhering to the principles outlined in [3].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Action: Add an excess amount of (2-Phenoxyethyl)hydrazine dihydrochloride (approx. 100 mg) to separate glass vials containing 1.0 mL of either Milli-Q water or absolute ethanol.

    • Causality: Providing a vast excess of the solid phase ensures that the thermodynamic equilibrium between the solid and the solute is reached without depleting the crystalline reservoir.

  • Isothermal Equilibration:

    • Action: Seal the vials and place them in an isothermal shaker at 300 RPM and 25.0 ± 0.1 °C for 24 hours.

    • Causality: Dissolution is a kinetically driven process. A 24-hour equilibration period guarantees that the dissolution-precipitation cycle has stabilized, preventing the underestimation of solubility that occurs with premature sampling.

  • Phase Separation:

    • Action: Centrifuge the suspensions at 15,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation crashes out bulk solids, while the 0.22 µm PTFE filter removes sub-visible micro-particulates. PTFE is specifically chosen because it is chemically inert and highly resistant to both aqueous and organic solvents, preventing the analyte from adsorbing to the filter membrane.

  • HPLC-UV Quantification:

    • Action: Dilute the filtered supernatant (e.g., 1:100) in the mobile phase. Inject onto an RP-HPLC system (C18 column) and monitor absorbance at 220 nm. Calculate the exact concentration against a pre-validated standard calibration curve.

    • Causality: Chromatographic quantification provides an objective, self-validating metric of the dissolved compound, eliminating the subjective bias of visual clarity tests.

Workflow A Compound Preparation (2-Phenoxyethyl)hydrazine 2HCl B Solvent Addition (H2O vs EtOH) A->B C Isothermal Shaking (24h at 25°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification (HPLC-UV at 220 nm) D->E F Data Analysis (Solubility Profile) E->F

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Formulation Implications for Drug Development

For researchers utilizing (2-Phenoxyethyl)hydrazine dihydrochloride in epigenetic or neuropharmacological screening, the choice of solvent is paramount.

While Dimethyl Sulfoxide (DMSO) is the default universal solvent in high-throughput screening, its hygroscopic nature and potential to denature sensitive enzymes at concentrations >1% v/v make it suboptimal for certain kinetic assays. Because the dihydrochloride salt is freely soluble in water, Milli-Q water is the superior choice for primary stock solutions (up to 50 mM).

If an ethanolic stock is strictly required (e.g., for compatibility with specific lipid-vesicle assays), formulation scientists must respect the lower solubility ceiling ( ≈10 mg/mL ). Exceeding this limit in ethanol will result in delayed precipitation upon serial dilution, leading to artificially low dosing and false-negative assay results.

References

  • Title: WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs)
  • Title: CRC Handbook of Chemistry and Physics (Dielectric Constants of Common Solvents) Source: CRC Press / ChemNetBase URL: [Link]

Foundational

The Dual Life of (2-Phenoxyethyl)hydrazine: From Legacy MAOI to Epigenetic Probe

Executive Summary The landscape of monoamine oxidase inhibitor (MAOI) research has undergone a profound paradigm shift over the last six decades. Originally developed as non-selective antidepressants, hydrazine-based MAO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of monoamine oxidase inhibitor (MAOI) research has undergone a profound paradigm shift over the last six decades. Originally developed as non-selective antidepressants, hydrazine-based MAOIs exhibited severe off-target effects, most notably hepatotoxicity. However, the discovery that Lysine-specific demethylase 1 (LSD1)—a critical epigenetic regulator—shares deep structural and mechanistic homology with MAO-A and MAO-B has resurrected the hydrazine scaffold.

This technical guide explores the role of (2-Phenoxyethyl)hydrazine and its derivatives, bridging their historical context as legacy MAOIs with their modern application as highly specific molecular probes in epigenetic pharmacology.

Molecular Architecture & Historical Context

To understand the utility of (2-phenoxyethyl)hydrazine, one must examine its structural lineage. The parent compound, phenelzine (2-phenylethylhydrazine), is a classical, irreversible MAOI still used for treatment-resistant depression[1]. By introducing an oxygen atom to replace the benzylic methylene group, chemists created the phenoxyethyl ether linkage.

The methylated derivative of this scaffold, phenoxypropazine ((1-methyl-2-phenoxyethyl)hydrazine), was introduced to the market in 1961 as a potent antidepressant[2]. However, it was abruptly withdrawn in 1966 due to severe, dose-independent hepatotoxicity[3].

The Hepatotoxicity Hurdle

The causality of this liver damage lies in the metabolic bioactivation of the hydrazine moiety. When processed by hepatic cytochromes or amidases, hydrazines generate highly reactive diazene or free radical intermediates[4]. While these intermediates are necessary for the mechanism-based inactivation of MAO in the brain, their generation in the liver leads to off-target covalent adduction of hepatic macromolecules, triggering hepatocellular necrosis or immune-mediated drug-induced liver injury (DILI)[4].

G A Hydrazine MAOI (e.g., Phenoxypropazine) B Hepatic Oxidation (CYP450 / Amidases) A->B C Reactive Diazene / Radical Intermediate B->C D Target: FAD Adduction (Therapeutic MAO Inhibition) C->D CNS E Off-Target: Protein Binding (Hepatic Macromolecules) C->E Liver F Hepatocellular Necrosis (Drug Withdrawal) E->F

Mechanism of hydrazine-mediated FAD adduction and off-target hepatotoxicity.

Mechanistic Enzymology: The Epigenetic Pivot

Despite the clinical failure of phenoxypropazine, the unmethylated (2-phenoxyethyl)hydrazine has found renewed purpose in the laboratory. This resurgence is driven by the discovery of LSD1 (KDM1A) , a 90 kDa flavin-bound epigenetic enzyme that oxidatively cleaves methyl groups from histone H3 (specifically H3K4me1 and H3K4me2), leading to gene silencing[1].

Structurally and mechanistically, LSD1 belongs to the same amine oxidase protein superfamily as MAO-A and MAO-B[1]. Both enzyme classes utilize molecular oxygen as a cosubstrate, generate hydrogen peroxide ( H2​O2​ ) as a byproduct, and rely on a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor[1][].

Because of this homology, classic MAOIs like phenelzine and tranylcypromine inherently cross-react with LSD1, acting as equipotent inhibitors[1]. (2-Phenoxyethyl)hydrazine serves as a foundational scaffold to study this overlap. By systematically adding bulky polyaromatic substitutions to the phenoxyethyl core, researchers can sterically exclude the molecule from the narrow active sites of MAO-A/B while retaining affinity for the larger, CoREST-associated active site of LSD1[1].

G A (2-Phenoxyethyl)hydrazine Scaffold B MAO-A / MAO-B (Narrow Active Site) A->B Unmodified C LSD1 (KDM1A) (Spacious Active Site) A->C Unmodified E Bulky Aromatic Substitution (SAR Optimization) A->E Chemical Derivatization D Non-Selective Inhibition (Classic Profile) B->D C->D F LSD1-Selective Inhibition (Epigenetic Probe) E->F Excludes MAO

Diverting hydrazine scaffold selectivity from MAO to LSD1 via steric optimization.

Quantitative Data Synthesis

To illustrate the evolution of these compounds, the following tables summarize the structural parameters, historical status, and quantitative selectivity metrics of the phenoxyethylhydrazine lineage.

Table 1: Structural and Pharmacological Evolution
CompoundChemical IUPAC NamePrimary TargetClinical/Research Status
Phenelzine 2-phenylethylhydrazineMAO-A / MAO-B / LSD1Approved Antidepressant
Phenoxypropazine (1-methyl-2-phenoxyethyl)hydrazineMAO-A / MAO-BWithdrawn (Hepatotoxicity)[2]
Compound 10a (2-phenoxyethyl)hydrazineLSD1 / MAO-A / MAO-BPreclinical Research Probe[1]
Table 2: Comparative Enzyme Selectivity Profile

Data derived from structure-activity relationship (SAR) studies of phenelzine analogs[1]. Selectivity is based on kinact​/KI​ inactivation efficiency.

Scaffold / CompoundLSD1 InhibitionMAO-A InhibitionMAO-B InhibitionLSD2 InhibitionSelectivity Note
Phenelzine (Baseline) PotentPotentPotentWeakEquipotent across MAO/LSD1[1]
Compound 10a PotentPotentPotentWeakNon-selective baseline probe[1]
Optimized Analog (e.g., 12d) Highly PotentWeakWeakNegligible23-fold over MAO-A; 63-fold over MAO-B[1]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of (2-phenoxyethyl)hydrazine derivatives requires self-validating experimental systems. Because hydrazines are mechanism-based (suicide) inhibitors, standard steady-state IC50​ assays are insufficient. The protocols below account for the time-dependent nature of covalent FAD adduction.

Protocol 1: Time-Dependent In Vitro FAD-Coupled Enzyme Assay

Causality Rationale: Hydrazine MAOIs require catalytic turnover by the target enzyme to generate the reactive intermediate that covalently binds to FAD[4][6]. Therefore, the inhibitor must be pre-incubated with the enzyme prior to the addition of the substrate to accurately calculate the inactivation rate ( kinact​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 50 mM KCl and 0.1 mg/mL BSA.

  • Enzyme Equilibration: Dilute recombinant human LSD1, MAO-A, or MAO-B to a final working concentration of 10 nM in the assay buffer.

  • Inhibitor Pre-Incubation: Add (2-phenoxyethyl)hydrazine (or optimized analogs) at varying concentrations (0.1 µM to 100 µM). Incubate the enzyme-inhibitor mixture at 25°C for discrete time intervals (e.g., 0, 15, 30, and 60 minutes).

  • Coupled Detection System: Prepare a detection mix containing 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and the specific enzyme substrate (e.g., 50 µM dimethylated histone H3K4 peptide for LSD1, or tyramine for MAO).

  • Reaction Initiation: Add the detection mix to the pre-incubated enzyme-inhibitor solution.

  • Kinetic Readout: Continuously monitor the fluorescence of resorufin (excitation 530 nm, emission 590 nm) over 10 minutes. The rate of H2​O2​ production is directly proportional to residual enzyme activity.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plot kobs​ versus inhibitor concentration to calculate kinact​ and KI​ .

Protocol 2: Cellular Histone Methylation (H3K4me2) Quantification

Causality Rationale: In vitro potency does not guarantee cellular target engagement due to membrane permeability and intracellular degradation. Because LSD1 specifically demethylates H3K4me2[1], effective intracellular LSD1 inhibition by a hydrazine probe will cause a measurable accumulation of H3K4me2 in treated cells.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., H460 lung carcinoma) at 1×105 cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with the hydrazine probe at IC50​ and 10×IC50​ concentrations for 48 hours. Use vehicle (DMSO) as a negative control and a validated LSD1 inhibitor as a positive control.

  • Histone Extraction: Harvest cells and lyse using a hypotonic lysis buffer to isolate intact nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.

  • Immunoblotting: Resolve 5 µg of total histone extract via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for H3K4me2 (Target) and total Histone H3 (Loading Control).

  • Validation: A successful assay will show a dose-dependent increase in the H3K4me2 band intensity relative to the total H3 control, confirming selective epigenetic modulation in cellulo.

G A Compound Synthesis B In Vitro Enzymology (FAD-Coupled Assay) A->B C Selectivity Profiling (MAO vs LSD1) B->C D Cellular Assays (H3K4me2 Accumulation) C->D

Tiered experimental workflow for validating LSD1/MAO selectivity of hydrazine analogs.

References

  • PubChem - Phenoxypropazine National Institutes of Health (NIH)[Link]

  • FENOXYPROPAZINE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS)[Link]

  • WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs)
  • Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity National Institutes of Health (PMC)[Link]

  • Monoamine oxidase inhibitor Wikipedia[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of hydrazine dihydrochloride (N₂H₆Cl₂), a compound of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of hydrazine dihydrochloride (N₂H₆Cl₂), a compound of interest in various chemical and pharmaceutical applications. This document delves into the fundamental thermodynamic parameters governing the stability, reactivity, and energy content of this salt. Key properties, including the standard molar enthalpy of formation, and estimations for standard molar entropy and Gibbs free energy of formation are presented. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties using modern thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solution calorimetry. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies. This guide is intended to be a valuable resource for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of hydrazine dihydrochloride.

Introduction: The Significance of Hydrazine Dihydrochloride

Hydrazine dihydrochloride, the salt formed from the diprotonation of hydrazine with two equivalents of hydrochloric acid, is a white crystalline solid.[1][2] Its chemical structure consists of the hydrazinium(2+) cation ([H₃N-NH₃]²⁺) and two chloride anions (Cl⁻).[3] Understanding the thermodynamic properties of this compound is crucial for a variety of applications, including as a reducing agent, in organic synthesis, and potentially in the development of energetic materials and pharmaceuticals.[2]

The thermodynamic stability and decomposition characteristics are of paramount importance for safe handling, storage, and application. Key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy of formation provide a quantitative measure of the compound's energy content and spontaneity of its formation and decomposition reactions.

Core Thermodynamic Properties

A thorough understanding of the thermodynamic landscape of hydrazine dihydrochloride is essential for predicting its behavior in chemical processes. This section details the key thermodynamic parameters.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of hydrazine dihydrochloride is provided in Table 1.

PropertyValueSource(s)
Chemical Formula N₂H₆Cl₂[4]
Molecular Weight 104.97 g/mol [4]
Appearance White crystalline solid[1][2]
Density 1.42 g/cm³[1]
Melting Point Decomposes at ~200 °C[1][2]
Solubility in Water Soluble[1]
Standard Molar Enthalpy of Formation (ΔHf°)

The standard molar enthalpy of formation of solid hydrazine dihydrochloride has been reported as -364 kJ/mol . This negative value indicates that the formation of the salt from its constituent elements in their standard states is an exothermic process, signifying a thermodynamically stable compound under standard conditions.

Standard Molar Entropy (S°)

Another approach is to estimate the entropy change of the formation reaction from hydrazine and hydrogen chloride. The reaction is as follows:

N₂H₄(l) + 2HCl(g) → N₂H₆Cl₂(s)

The standard molar entropies for the reactants are:

  • S°(N₂H₄(l)) = 121.5 J/mol·K[7][8]

  • S°(HCl(g)) = 186.9 J/mol·K[3][9]

By estimating the entropy change of this reaction (ΔS°rxn), and knowing the entropies of the reactants, the entropy of the product can be approximated. Given the transition from gaseous and liquid reactants to a solid product, a significant decrease in entropy is expected.

Standard Gibbs Free Energy of Formation (ΔGf°)

Similar to the standard molar entropy, direct experimental data for the standard Gibbs free energy of formation of hydrazine dihydrochloride is scarce. However, it can be estimated using the fundamental thermodynamic relationship:

ΔGf° = ΔHf° - TΔSf°

where:

  • ΔHf° is the standard molar enthalpy of formation.

  • T is the standard temperature (298.15 K).

  • ΔSf° is the standard molar entropy of formation.

The entropy of formation (ΔSf°) can be calculated from the standard molar entropies of the constituent elements in their standard states (N₂(g), H₂(g), and Cl₂(g)) and the estimated standard molar entropy of hydrazine dihydrochloride.

Specific Heat Capacity (Cp)

The specific heat capacity of solid hydrazine dihydrochloride as a function of temperature has not been extensively reported. This property is crucial for understanding how the material stores thermal energy and for performing accurate calorimetric calculations. Experimental determination using techniques like Differential Scanning Calorimetry (DSC) is the most reliable method to obtain this data. Analogous studies on similar salts, such as ammonium halides, can provide insights into the expected behavior of heat capacity with temperature, including the presence of any phase transitions.[1][10][11]

Experimental Determination of Thermodynamic Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key thermodynamic properties of hydrazine dihydrochloride. The protocols are designed to be self-validating and are grounded in established thermal analysis principles.

Thermal Stability and Decomposition: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate the thermal stability and decomposition of materials.[12][13]

Objective: To determine the decomposition temperature and characterize the thermal events associated with the heating of hydrazine dihydrochloride.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground hydrazine dihydrochloride into a clean, tared aluminum or ceramic TGA/DSC pan.

  • Instrumentation: Utilize a simultaneous TGA-DSC instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss as a function of temperature. The onset temperature of the major mass loss step corresponds to the decomposition temperature.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endotherm may indicate melting, while exothermic peaks are characteristic of decomposition. The integral of the DSC peak provides the enthalpy change associated with the thermal event.

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

  • Controlled Heating Rate: A linear heating rate allows for the determination of kinetic parameters of decomposition if desired. A rate of 10 °C/min is a common starting point that balances resolution and experimental time.

  • Inert Atmosphere: Using a nitrogen atmosphere prevents oxidation of the sample and its decomposition products, allowing for the study of the intrinsic thermal decomposition pathway.

TGA-DSC Experimental Workflow
Enthalpy of Solution: Isothermal Solution Calorimetry

Isothermal solution calorimetry is a precise method for determining the enthalpy change when a substance dissolves in a solvent. This data can be used in thermodynamic cycles to derive other important properties like the enthalpy of formation.

Objective: To measure the enthalpy of solution of hydrazine dihydrochloride in water at a standard temperature (25 °C).

Experimental Protocol:

  • Calorimeter Preparation:

    • Fill the reaction vessel of an isothermal solution calorimeter with a precise volume (e.g., 100 mL) of deionized water.

    • Allow the system to reach thermal equilibrium at the desired temperature (25.00 ± 0.01 °C).

  • Sample Preparation: Accurately weigh a small amount (e.g., 0.1-0.5 g) of hydrazine dihydrochloride into a glass ampoule and seal it.

  • Calibration: Perform an electrical calibration of the calorimeter to determine its heat capacity.

  • Measurement:

    • Submerge the sealed ampoule in the water within the calorimeter.

    • Once thermal equilibrium is re-established, break the ampoule to initiate dissolution.

    • Record the temperature change of the solution until a stable baseline is achieved.

  • Data Analysis:

    • Calculate the heat evolved or absorbed during the dissolution process (qsoln) from the temperature change and the heat capacity of the calorimeter and its contents.

    • The enthalpy of solution (ΔHsoln) is then calculated by dividing qsoln by the number of moles of the dissolved salt.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Maintaining a constant temperature ensures that the measured heat change corresponds directly to the enthalpy of solution at that specific temperature.

  • Sealed Ampoule: Prevents premature dissolution or reaction with atmospheric moisture before the start of the measurement.

  • Electrical Calibration: Provides a highly accurate determination of the heat capacity of the calorimetric system, which is essential for precise enthalpy calculations.

Solution_Calorimetry_Workflow A Prepare Calorimeter (100 mL DI Water at 25°C) C Electrical Calibration (Determine Heat Capacity) A->C B Prepare Sample (Weigh N₂H₆Cl₂ in ampoule) D Initiate Dissolution (Break Ampoule) B->D C->D E Record Temperature Change D->E F Calculate q_soln E->F G Calculate ΔH_soln F->G

Isothermal Solution Calorimetry Workflow

Data Summary and Interpretation

The thermodynamic data for hydrazine dihydrochloride, both experimental and estimated, are summarized in Table 2.

Thermodynamic PropertyValueMethodSource(s)
Standard Molar Enthalpy of Formation (ΔHf°) -364 kJ/molExperimental[1]
Standard Molar Entropy (S°) EstimatedVolume-based estimation / Reaction entropy estimation[5][6] (Methodology)
Standard Gibbs Free Energy of Formation (ΔGf°) EstimatedFrom ΔHf° and estimated ΔSf°[14] (Methodology)
Specific Heat Capacity (Cp) To be determinedDSC[12] (Methodology)

Note: Estimated values are subject to the uncertainties inherent in the estimation methods and should be confirmed by experimental measurement.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of hydrazine dihydrochloride. While the standard molar enthalpy of formation is known, there is a clear need for experimental determination of the standard molar entropy, Gibbs free energy of formation, and specific heat capacity to provide a complete thermodynamic characterization of this compound. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain this critical data. A comprehensive understanding of these properties is essential for the safe and effective application of hydrazine dihydrochloride in research and industry.

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Foundational

A Comprehensive Technical Guide to the Biological Activities of Phenoxyethyl-Substituted Hydrazine Derivatives

Executive Summary: The fusion of the phenoxyethyl scaffold with the versatile hydrazine or hydrazone moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The fusion of the phenoxyethyl scaffold with the versatile hydrazine or hydrazone moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide offers an in-depth exploration of phenoxyethyl-substituted hydrazine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We move beyond a simple literature review to provide a synthesized analysis of the core chemical principles, mechanisms of action, and structure-activity relationships (SAR) that govern their therapeutic potential. Key areas of focus include their potent activity as α-glucosidase inhibitors for hyperglycemia management, their role as monoamine oxidase (MAO) inhibitors for neurological disorders, and their established anticonvulsant and antimicrobial properties. This document provides detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical and authoritative resource for advancing research and development in this promising area of medicinal chemistry.

Section 1: Introduction to Phenoxyethyl-Hydrazines and Their Derivatives

The Hydrazine and Hydrazone Functional Groups: A Primer

Hydrazines (R₂N-NR₂) and their corresponding hydrazone derivatives (R₁R₂C=NNR₃R₄) are foundational scaffolds in medicinal chemistry.[1][2] The nucleophilicity of the nitrogen atoms and the unique electronic properties of the N-N bond make them valuable synthons for creating complex heterocyclic systems and bioactive molecules.[2] Hydrazones, formed by the condensation of a hydrazine with an aldehyde or ketone, possess an azomethine group (-NHN=CH-) that is critical to their chemical reactivity and biological interactions.[3][4] This group's ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites is a primary reason for the broad spectrum of activities observed, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6]

The Phenoxyethyl Moiety: Structural Significance and Pharmacological Relevance

The phenoxyethyl group, consisting of a phenyl ring linked to an ethyl ether, is a privileged structure in pharmacophore design. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets. The aromatic phenoxy ring can engage in crucial π-π stacking, hydrophobic, and van der Waals interactions within receptor pockets. Furthermore, the substitution pattern on the phenyl ring can be systematically modified to fine-tune electronic properties, lipophilicity, and metabolic stability, making it an ideal component for lead optimization in drug discovery.

Rationale for Combining These Scaffolds in Drug Design

The strategic combination of a phenoxyethyl group with a hydrazine/hydrazone core creates hybrid molecules with enhanced pharmacological potential. This molecular architecture allows for the exploration of vast chemical space and the modulation of multiple biological activities. The phenoxyethyl portion often serves as an anchor, positioning the reactive and versatile hydrazone functional group for specific interactions with enzymatic targets. This design philosophy has led to the development of potent and selective inhibitors for various enzymes, as will be detailed in subsequent sections.

Section 2: Synthesis and Characterization

General Synthetic Pathways to Phenoxyethyl-Hydrazine Derivatives

The synthesis of phenoxyethyl-substituted hydrazones typically follows a convergent strategy. The process begins with the preparation of a phenoxyethyl-containing intermediate, which is then condensed with a suitable hydrazide. This modular approach is highly efficient and allows for the creation of diverse chemical libraries by varying either the substituted phenol or the aryl carboxylic acid starting materials.

The diagram below illustrates a validated workflow for producing N-phenoxyethylisatin hydrazones, a class of compounds with significant α-glucosidase inhibitory activity.[7]

G cluster_1 Isatin Intermediate Synthesis cluster_2 Hydrazide Intermediate Synthesis phenol Substituted Phenol int_B N-Phenoxyethylisatin (C) phenol->int_B + K2CO3 isatin Isatin int_A N-(2-bromoethyl)isatin isatin->int_A + 1,2-Dibromoethane acid Aryl Carboxylic Acid int_C Aryl Ester acid->int_C Esterification hydrazine Hydrazine Hydrate int_A->int_B product N-Phenoxyethylisatin Hydrazone int_B->product Condensation (Ethanol, Acetic Acid) int_D Aryl Hydrazide (F) int_C->int_D + Hydrazine Hydrate int_D->product

Caption: General synthetic workflow for N-phenoxyethylisatin hydrazones.

Detailed Experimental Protocol: Synthesis of N-Phenoxyethylisatin Hydrazones[7]

This protocol describes the final condensation step, which is a self-validating system as the formation of the product can be easily monitored and confirmed through standard analytical techniques.

Objective: To synthesize N-phenoxyethylisatin hydrazones via acid-catalyzed condensation.

Materials:

  • N-Phenoxyethylisatin intermediate (1.0 eq)

  • Substituted aryl hydrazide intermediate (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: Dissolve the N-phenoxyethylisatin intermediate in a sufficient volume of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Hydrazide: To the stirred solution, add an equimolar amount of the desired substituted aryl hydrazide.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the isatin, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product typically precipitates out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Spectroscopic Characterization

The successful formation of the hydrazone linkage is unequivocally confirmed by spectroscopic analysis.[7]

  • ¹H NMR: A characteristic downfield singlet for the N-H proton appears in the range of 13.47–14.19 ppm. The presence of methylene protons (H-10 and H-11) from the phenoxyethyl moiety is confirmed by a multiplet at 4.10–4.31 ppm.[7]

  • ¹³C NMR: The key indicator of product formation is the appearance of a signal for the imine carbon (C=N) at 131.6–132.3 ppm and the disappearance of the isatin keto-carbonyl signal that was present in the starting material.[7]

  • IR Spectroscopy: The formation of the hydrazone is evidenced by the appearance of a new N-H stretching vibration band between 3194–3250 cm⁻¹. The C=N stretch and ether C-O stretches also provide further confirmation.[7]

Section 3: Key Biological Activities and Mechanisms of Action

α-Glucosidase Inhibition: A Novel Approach to Hyperglycemia Management

α-Glucosidase is an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[8][9]

A series of novel N-phenoxyethylisatin hydrazones has demonstrated exceptionally potent inhibitory activity against the α-glucosidase enzyme, far exceeding that of the standard drug, acarbose.[8][9]

Table 1: α-Glucosidase Inhibitory Activity of Representative N-Phenoxyethylisatin Hydrazones

Compound ID Substituents (Phenoxy Ring, R) Substituents (Aryl Hydrazide, X, Y) IC₅₀ (µM)[7][8]
1e 4-Cl 4-Br, H 3.64 ± 0.13
1l 4-F 4-Br, H 8.24 ± 0.29
1j 4-F 4-Cl, H 94.89 ± 0.64

| Acarbose (Standard) | - | - | 873.34 ± 1.67 |

Structure-Activity Relationship (SAR): Analysis of the inhibitory data reveals clear SAR trends. The choice of substituents on both the phenoxy ring and the aryl hydrazide ring critically influences the biological activity.

SAR Core N-Phenoxyethylisatin Hydrazone Core Phenoxy Ring (R) Aryl Hydrazide Ring (X) R_Group Substituents at R position X_Group Substituents at X position R_Cl 4-Chloro (Cl) R_Br 4-Bromo (Br) R_Cl->R_Br R_H Unsubstituted (H) R_F 4-Fluoro (F) R_H->R_F X_Br 4-Bromo (Br) X_Cl 4-Chloro (Cl) X_Br->X_Cl

Caption: SAR summary for α-glucosidase inhibition.

The data strongly suggest that electron-withdrawing groups like chloro and bromo at the 4th position of the phenoxy ring and bromo at the 4th position of the aryl hydrazide moiety are beneficial for high inhibitory activity.[8] Molecular docking studies indicate that the most potent compounds, like 1e , achieve their effect through extensive π-interactions within the enzyme's active site, a different binding mode than the hydrogen-bond-dominated interaction of acarbose.[9]

Monoamine Oxidase (MAO) Inhibition: Applications in Neurodegenerative and Affective Disorders

Hydrazine derivatives are historically significant as inhibitors of monoamine oxidase (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][] Inhibition of MAO increases the concentration of these neurotransmitters in the brain, which is the therapeutic basis for treating depression and Parkinson's disease.[]

Many early hydrazine inhibitors, such as phenelzine, act irreversibly by forming a covalent bond with the flavin cofactor (FAD) at the enzyme's active site.[4][11]

MAO_Inhibition E_FAD MAO Enzyme (Active FAD) Complex Initial E-I Complex E_FAD->Complex Reversible Binding Hydrazine Hydrazine Inhibitor (e.g., Phenelzine) Hydrazine->Complex Diazene Diazene Intermediate (Reactive) Complex->Diazene Oxidation by FAD Product Oxidized Product Complex->Product Substrate Turnover (minor pathway) Radical Inhibitor Radical Diazene->Radical Electron Transfer E_FAD_Inactive Inactive Enzyme (Covalent Adduct) Radical->E_FAD_Inactive Covalent Bond Formation (Irreversible Inhibition) H2O2 H₂O₂ Product->H2O2 O2 O₂ O2->Diazene

Caption: Proposed mechanism for irreversible MAO inhibition by hydrazine derivatives.

While phenoxyethyl-specific hydrazines are less studied in this context than phenethylhydrazines, the foundational mechanism provides a strong rationale for investigating this class.[11][12] Structure-activity relationship studies on other substituted hydrazines show that the nature of the aromatic substituent and the length of the linker are critical for potency and selectivity between MAO-A and MAO-B isoforms.[13] The development of reversible and selective MAO inhibitors is a key goal to reduce side effects like the "cheese effect" associated with older, irreversible inhibitors.[4]

Anticonvulsant Properties: Targeting Neurological Seizure Disorders

The hydrazone moiety (-C=N-NH-) is recognized as a key pharmacophore for anticonvulsant activity.[3] Numerous derivatives have been shown to provide protection in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3] Hydrazones derived from phenoxyacetic acid have demonstrated notable anticonvulsant effects.[14]

The mechanism is often multifactorial, but many active compounds are thought to interact with voltage-gated sodium channels or enhance GABAergic neurotransmission. Key structural requirements often include:

  • An aryl binding site (provided by the phenoxy group).

  • A hydrogen bonding domain (the N-H of the hydrazone).

  • An electron-donor atom (the carbonyl oxygen or imine nitrogen).

  • A distal, hydrophobic aryl group.[3]

The presence of electron-withdrawing groups on the aryl rings can favorably influence activity.[3]

Antimicrobial and Antifungal Activity

Hydrazide-hydrazones are well-documented as broad-spectrum antimicrobial agents.[5][6] The phenoxyethyl scaffold contributes to the lipophilicity of the molecules, potentially enhancing their ability to penetrate microbial cell membranes. The mechanism of action is often proposed to involve the inhibition of essential enzymes or the chelation of metal ions vital for microbial growth.

Table 2: Representative Antimicrobial Activity of Hydrazone Derivatives

Compound Class Target Organism Activity Metric Result Reference
Dichloro-substituted Hydrazones Staphylococcus aureus (MRSA) MIC 25 µg/mL [15]
Dichloro-substituted Hydrazones Proteus mirabilis MIC 12.5 µg/mL [15]
5-Nitrofuran Hydrazones Staphylococcus epidermidis MIC 0.48–15.62 µg/mL [6]

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | MIC | 1.95–7.81 µg/mL |[5] |

The wide spectrum of activity, including against resistant strains like MRSA, makes this class of compounds a valuable starting point for the development of new anti-infective agents.[5][15]

Section 4: Pharmacokinetic and Toxicological Profile (ADMET)

Preliminary in silico and in vitro assessments are crucial for the progression of any lead compound. For the highly active N-phenoxyethylisatin hydrazones, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has confirmed favorable pharmacokinetic properties.[9] These studies predicted good oral bioavailability, a balanced hydrophilic-lipophilic profile, and minimal toxicity, underscoring their potential as viable drug candidates suitable for further investigation.[8][9]

Section 5: Future Perspectives and Drug Development Opportunities

The phenoxyethyl-substituted hydrazine/hydrazone scaffold is a remarkably fruitful area for medicinal chemistry. The modularity of its synthesis allows for extensive optimization of substituents to enhance potency and selectivity for specific biological targets.

Key Opportunities:

  • Lead Optimization for α-Glucosidase Inhibitors: The sub-micromolar potency of compounds like 1e makes them exceptional leads. Further optimization could focus on improving metabolic stability and exploring alternative heterocyclic cores to the isatin ring.

  • Selective MAO-B Inhibitors: Given the role of MAO-B in neurodegeneration, designing phenoxyethyl hydrazine derivatives with high selectivity for this isoform could yield novel treatments for Parkinson's disease with an improved safety profile.

  • Multi-Target Ligands: The diverse bioactivity of this scaffold presents an opportunity to design single molecules that can address multiple aspects of a complex disease, such as diabetes with associated oxidative stress or neurodegenerative diseases with inflammatory components.

  • Antimicrobial Drug Discovery: With the rising threat of antibiotic resistance, exploring the potent activity of these compounds against resistant bacterial and fungal strains is a high-priority research avenue.

Section 6: References

  • Synthesis, structural insights and bio-evaluation of N-phenoxyethylisatin hydrazones as potent α-glucosidase inhibitors. RSC Publishing.

  • Synthesis, structural insights and bio-evaluation of N-phenoxyethylisatin hydrazones as potent α-glucosidase inhibitors. ResearchGate.

  • Synthesis, structural insights and bio-evaluation of N-phenoxyethylisatin hydrazones as potent α-glucosidase inhibitors. RSC Publishing.

  • Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Advances in Pharmacology and Pharmacy.

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Science and Research (IJSR).

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.

  • Design, synthesis and pharmacological profile of (−)-verbenone hydrazones. ResearchGate.

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research.

  • Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal.

  • Inhibition of monoamine oxidase by substituted hydrazines. PubMed.

  • Anticonvulant potential of Hydrazone derivatives. Scholars Academic Journal of Pharmacy.

  • Synthesis of New N-Substituted Phenoxazine Derivatives. ResearchGate.

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

  • Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Der Pharma Chemica.

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules.

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

  • Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. PubMed.

  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

  • Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). PubMed.

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Exploratory

Potential metabolic pathways of (2-Phenoxyethyl)hydrazine

An In-Depth Technical Guide to the Metabolic Pathways of (2-Phenoxyethyl)hydrazine (Phenelzine) Abstract (2-Phenoxyethyl)hydrazine, known pharmaceutically as phenelzine, is a potent, non-selective, and irreversible inhib...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of (2-Phenoxyethyl)hydrazine (Phenelzine)

Abstract

(2-Phenoxyethyl)hydrazine, known pharmaceutically as phenelzine, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) utilized in the clinical management of treatment-resistant depression and anxiety disorders. Its therapeutic efficacy and complex safety profile, including significant drug-drug and drug-food interactions, are intrinsically linked to its extensive and multifaceted metabolism. This technical guide provides a comprehensive analysis of the known and potential metabolic pathways of phenelzine. We will delineate the primary oxidative transformations mediated by its therapeutic target, MAO, leading to both active metabolites and excretory products. Furthermore, we will explore secondary routes, including acetylation and aromatic hydroxylation, and critically examine the role of Cytochrome P450 (CYP) enzymes. A key focus will be on the bioactivation of phenelzine to reactive intermediates, such as the 2-phenylethyl radical, which underpins the mechanism-based inactivation of CYP enzymes and contributes to its toxicity and interaction profile. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies required to elucidate and validate these complex metabolic pathways.

Introduction

Phenelzine (C₈H₁₂N₂) is a hydrazine derivative with a structural resemblance to endogenous monoamines, which serves as the basis for its pharmacological action. By irreversibly binding to and inactivating both isoforms of monoamine oxidase (MAO-A and MAO-B), phenelzine elevates the synaptic concentrations of key neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism of its antidepressant and anxiolytic effects.

However, the journey of the phenelzine molecule in the body extends far beyond its interaction with MAO. It is extensively metabolized, primarily in the liver, through a series of complex enzymatic reactions. Understanding these metabolic transformations is paramount for several reasons. Firstly, metabolism dictates the drug's pharmacokinetic profile and duration of action, which, due to the irreversible nature of MAO inhibition, lasts long after the parent drug is cleared. Secondly, some metabolites, such as β-phenylethylidenehydrazine (PEH), are pharmacologically active and may contribute to the overall therapeutic effect, including the elevation of γ-aminobutyric acid (GABA) levels. Lastly, and most critically from a drug safety perspective, phenelzine metabolism can lead to the formation of reactive species that cause mechanism-based inactivation of drug-metabolizing enzymes, creating a high potential for clinically significant drug-drug interactions (DDIs). This guide will systematically deconstruct these pathways, grounding the discussion in established biochemical principles and providing a framework for their experimental investigation.

Section 1: Primary Metabolic Pathway - Oxidation by Monoamine Oxidase (MAO)

The principal metabolic fate of phenelzine is ironically governed by the very enzyme it is designed to inhibit. As a substrate for MAO, phenelzine undergoes oxidative metabolism, which represents the major clearance pathway. This dual role as both substrate and inhibitor is a crucial concept; while the irreversible inactivation of the enzyme is the therapeutic goal, the catalytic turnover that occurs before inactivation initiates its metabolic cascade.

The oxidation of phenelzine by MAO is believed to produce an unstable intermediate that ultimately leads to the formation of several key metabolites. One of the most significant initial products is β-phenylethylidenehydrazine (PEH) , which has been identified as a major metabolite in vitro. PEH is not merely a byproduct; it is an active metabolite that contributes to phenelzine's neurochemical profile. Notably, PEH is a potent inhibitor of GABA-transaminase, leading to an increase in brain GABA levels, which may underlie phenelzine's pronounced anxiolytic properties.

Following its formation, PEH and other oxidative intermediates are further processed into the primary excretory products. The major metabolites recovered in urine are phenylacetic acid (PAA) and its hydroxylated form, p-hydroxyphenylacetic acid (p-HPAA) . Together, these two compounds account for approximately 73% of an administered oral dose of phenelzine, confirming that oxidation is the predominant metabolic route.

G cluster_main Primary Metabolic Pathway: MAO-Mediated Oxidation cluster_enzymes Key Enzymes PLZ (2-Phenoxyethyl)hydrazine (Phenelzine) PEH β-Phenylethylidenehydrazine (PEH) (Active Metabolite) PLZ->PEH MAO (A & B) Oxidation PAA Phenylacetic Acid (PAA) (Major Excretory Metabolite) PEH->PAA Further Oxidation/Hydrolysis pHPAA p-Hydroxyphenylacetic Acid (Major Excretory Metabolite) PAA->pHPAA Aromatic Hydroxylation (CYP-mediated) MAO Monoamine Oxidase (MAO-A & MAO-B) CYP Cytochrome P450

Fig 1. Phenelzine's primary metabolic pathway via MAO.

Section 2: Secondary Metabolic Pathways

While oxidation by MAO dominates phenelzine's metabolism, several secondary pathways contribute to its biotransformation,

Protocols & Analytical Methods

Method

High-Yield Synthesis of 1-(2-Phenoxyethyl)-1H-pyrazoles: Application Note & Protocols

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to cannabinoid receptor antagonists (Rimona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to cannabinoid receptor antagonists (Rimonabant). Incorporating a 2-phenoxyethyl moiety at the N1 position of the pyrazole ring introduces a highly versatile pharmacophore. The phenoxyethyl chain enhances lipophilicity (improving membrane permeability) and provides an ether oxygen capable of acting as a hydrogen-bond acceptor, a feature historically exploited in monoamine oxidase (MAO) inhibitors.

This application note provides a comprehensive, self-validating guide for researchers and drug development professionals to synthesize 1-(2-phenoxyethyl)-1H-pyrazoles via the cyclocondensation of (2-phenoxyethyl)hydrazine with 1,3-dicarbonyl compounds.

Mechanistic Rationale & Pharmacological Grounding

The primary synthetic route to substituted pyrazoles is the Knorr pyrazole synthesis, an acid-catalyzed cyclocondensation between a 1,3-dicarbonyl compound (or an equivalent electrophile like an enone) and a substituted hydrazine[1],[2].

Causality in Reaction Design:

  • Reagent State: (2-Phenoxyethyl)hydrazine is highly prone to aerial oxidation and is therefore handled as a stable hydrochloride salt (CAS: 4230-21-1). To restore its nucleophilicity, an equimolar amount of a mild base (e.g., sodium acetate) is required in situ to liberate the free hydrazine.

  • Acid Catalysis: The reaction is kinetically driven by mild acid catalysis (typically glacial acetic acid). The acid protonates the carbonyl oxygen, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the primary amine of the hydrazine[1]. Strong mineral acids are avoided as they over-protonate the hydrazine, rendering it non-nucleophilic and potentially cleaving the phenoxy ether linkage.

  • Regioselectivity: When using asymmetric 1,3-diketones, two regioisomers (1,3,5- vs. 1,5,3-substituted) can form[2]. The primary amine of the hydrazine selectively attacks the less sterically hindered carbonyl first, forming a hydrazone intermediate. Subsequent intramolecular cyclization by the secondary amine and dehydration yields the aromatic pyrazole[3].

Mechanism A 1,3-Dicarbonyl + (2-Phenoxyethyl)hydrazine B Nucleophilic Attack (Primary Amine) A->B H+ Catalyst C Hydrazone Intermediate B->C Fast D Intramolecular Cyclization C->D Heating E Dehydration (-H2O) D->E H+ Promoted F 1-(2-Phenoxyethyl)-1H-pyrazole E->F Aromatization

Mechanistic pathway of acid-catalyzed pyrazole synthesis via hydrazone intermediate.

Experimental Design & Condition Optimization

To establish a highly reproducible protocol, various solvents and heating modalities were evaluated. Microwave-assisted synthesis has been proven to significantly accelerate N-heterocyclization while minimizing degradation byproducts[3].

Table 1: Optimization of Reaction Conditions for 1-(2-Phenoxyethyl)-3,5-diphenyl-1H-pyrazole

SolventCatalystTemperatureTimeIsolated Yield (%)Regioselectivity (A:B)*
EthanolNone78 °C (Reflux)12 h45%1.2 : 1
EthanolAcOH (10 mol%)78 °C (Reflux)4 h88%3.5 : 1
Acetic AcidNone (Acts as solvent)118 °C (Reflux)2 h91%4.0 : 1
EthanolAcOH (10 mol%)120 °C (Microwave)15 min96%>5.0 : 1

*Note: Regioselectivity ratio represents the preference for nucleophilic attack at the less sterically hindered carbonyl in asymmetric analogs.

Detailed Methodologies

The following protocols are designed as self-validating workflows. The inclusion of TLC monitoring and specific quenching steps ensures high-purity isolation.

Protocol A: Standard Thermal Cyclocondensation

Target: General synthesis suitable for standard laboratory setups.

  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Add (2-Phenoxyethyl)hydrazine hydrochloride (1.1 mmol, 207 mg) and anhydrous sodium acetate (1.1 mmol, 90 mg) to the stirring solution. The sodium acetate acts as a buffer to liberate the free hydrazine base.

  • Catalysis: Add glacial acetic acid (0.1 mmol, ~6 µL) as a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the UV-active diketone spot indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (2 × 15 mL) to neutralize the acetic acid.

  • Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 1-(2-phenoxyethyl)-1H-pyrazole.

Protocol B: Microwave-Assisted Synthesis

Target: Rapid synthesis for sterically hindered substrates or high-throughput library generation[3].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), (2-Phenoxyethyl)hydrazine hydrochloride (1.1 mmol), and sodium acetate (1.1 mmol).

  • Solvent: Suspend the reagents in 3 mL of absolute ethanol containing 10 mol% glacial acetic acid.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, max 150 W, high stirring).

  • Workup: Upon cooling, directly load the crude mixture onto a silica gel plug or proceed with the liquid-liquid extraction described in Protocol A, Step 5.

Workflow S1 Reagent Prep S2 Reaction (Thermal/MW) S1->S2 S3 Quench & Extraction S2->S3 S4 Chromatography S3->S4 S5 Pure Product S4->S5

End-to-end experimental workflow for synthesizing and isolating pyrazole derivatives.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 1-(2-phenoxyethyl)-1H-pyrazole, the following analytical signatures should be verified:

  • 1H-NMR (400 MHz, CDCl3): Look for the characteristic pyrazole ring proton (if unsubstituted at C4) typically appearing as a sharp singlet or doublet around δ 6.2 - 6.8 ppm. The phenoxyethyl chain will show two distinct triplets around δ 4.3 - 4.5 ppm (N- CH2​ ) and δ 4.1 - 4.3 ppm (O- CH2​ ), alongside the multiplet of the phenoxy aromatic ring ( δ 6.8 - 7.3 ppm).

  • LC-MS: The target compound should exhibit a strong [M+H]+ molecular ion peak in positive electrospray ionization (ESI+) mode.

Troubleshooting:

  • Issue: Low yield or unreacted diketone.

    • Cause/Solution: Incomplete liberation of the hydrazine free base. Ensure the sodium acetate is anhydrous and finely powdered. Alternatively, switch to Protocol B (Microwave) to overcome activation energy barriers[3].

  • Issue: Formation of multiple spots on TLC (poor regioselectivity).

    • Cause/Solution: High initial temperatures can cause a loss of kinetic control. Modify Protocol A by stirring the reagents at 0 °C for 30 minutes to allow selective hydrazone formation before heating to reflux[2].

Sources

Application

Application Note: Preparation, Handling, and In Vitro Application of (2-Phenoxyethyl)hydrazine Dihydrochloride Stock Solutions

Introduction & Mechanistic Grounding (2-Phenoxyethyl)hydrazine dihydrochloride is a potent phenelzine analog and an irreversible suicide inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A)[1]. LSD1 is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

(2-Phenoxyethyl)hydrazine dihydrochloride is a potent phenelzine analog and an irreversible suicide inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A)[1]. LSD1 is a flavin-dependent amine oxidase responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), an epigenetic modification typically associated with active chromatin. By removing these methyl groups, LSD1 promotes chromatin condensation and transcriptional repression[2].

When introduced into biological systems, (2-Phenoxyethyl)hydrazine dihydrochloride covalently binds to the FAD cofactor within the LSD1 active site, permanently disabling the enzyme's catalytic function[2]. This inhibition restores H3K4 methylation levels, leading to chromatin relaxation and the reactivation of silenced genes—a mechanism of high interest in oncology and neuropharmacology[1].

Pathway Compound (2-Phenoxyethyl)hydrazine Dihydrochloride LSD1 LSD1 / CoREST Complex (Flavin-dependent Amine Oxidase) Compound->LSD1 Irreversible Suicide Inhibition Activate Chromatin Relaxation & Gene Activation Compound->Activate Restores Methylation Levels Demeth Demethylation Process LSD1->Demeth Catalyzes H3K4 H3K4me1 / H3K4me2 (Active Chromatin Marks) H3K4->Demeth Repress Chromatin Condensation & Gene Repression Demeth->Repress

Figure 1. Mechanism of action for LSD1 inhibition by (2-Phenoxyethyl)hydrazine dihydrochloride.

Physicochemical Properties & Solvent Causality

Understanding the physicochemical nature of (2-Phenoxyethyl)hydrazine dihydrochloride is critical for maintaining its integrity. The compound is supplied as a dihydrochloride salt .

Causality in Salt Selection: Free hydrazine bases are highly volatile and prone to rapid oxidative degradation in the presence of atmospheric oxygen. The dihydrochloride salt formulation neutralizes the reactive hydrazine moiety, vastly improving shelf-life and enhancing aqueous solubility.

Causality in Solvent Selection:

  • Ultrapure Water (Recommended): Because it is a salt, this compound is highly soluble in water. Aqueous stock solutions are strongly preferred for in vivo studies and sensitive live-cell epigenetic assays to eliminate DMSO-induced cytotoxicity or unintended cellular differentiation.

  • DMSO (Alternative): DMSO is suitable for high-throughput screening (HTS) libraries where long-term chemical stability at -80°C is the primary concern.

Quantitative Data Summary
PropertyValue / Description
Chemical Formula C₈H₁₂N₂O • 2HCl
Molecular Weight 225.11 g/mol
CAS Number 1808112-53-9
Solubility (Water) ≥ 50 mg/mL (222 mM)
Solubility (DMSO) ≥ 50 mg/mL (222 mM)
Appearance Off-white to pale yellow solid

Standard Operating Procedure (SOP): Stock Solution Preparation

To ensure reproducibility and prevent compound degradation, follow this self-validating workflow.

Workflow Weigh Weigh Compound (Equilibrate to RT) Solvent Add Solvent (Ultrapure H2O or DMSO) Weigh->Solvent Dissolve Vortex / Sonicate (Until clear) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Aliquots Aliquot & Store (-20°C or -80°C) Filter->Aliquots

Figure 2. Standard workflow for the preparation and storage of stock solutions.

Step-by-Step Methodology
  • Equilibration: Allow the sealed vial of (2-Phenoxyethyl)hydrazine dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, leading to rapid hydrolysis and inaccurate weighing.

  • Weighing: Weigh the desired mass using an analytical balance (e.g., 5.00 mg) into a sterile, light-blocking amber microcentrifuge tube.

  • Dissolution: Add the appropriate volume of solvent (Ultrapure H₂O or anhydrous DMSO) based on the Dilution Matrix below. Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes until the solution is completely clear.

  • Sterile Filtration (Aqueous only): Pass the aqueous solution through a 0.22 µm PTFE syringe filter. Causality: Epigenetic assays often require prolonged incubation periods (48–96 hours); sterile filtration prevents microbial contamination without binding the small molecule.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles, which accelerate the oxidation of the hydrazine group. Store at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months).

Dilution Matrix (MW = 225.11 g/mol )
Desired ConcentrationMass of CompoundVolume of Solvent (H₂O or DMSO)
10 mM 2.25 mg1.000 mL
10 mM 5.00 mg2.221 mL
50 mM 11.26 mg1.000 mL
50 mM 25.00 mg2.220 mL

Experimental Protocol: In Vitro Epigenetic Modulation Assay

This protocol details the application of the prepared stock solution in an in vitro cellular assay to validate LSD1 inhibition via H3K4me2 accumulation[1].

  • Cell Seeding: Seed target cancer cells (e.g., LNCaP or H460) in a 6-well plate at a density of 2×105 cells/well in appropriate media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dilute the 10 mM aqueous stock solution directly into pre-warmed culture media to achieve final assay concentrations (e.g., 1 µM, 10 µM, and 40 µM). Treat the cells and incubate for 48 to 72 hours. Causality: Epigenetic remodeling requires multiple cell division cycles to manifest observable changes in bulk histone methylation; shorter incubations may yield false negatives.

  • Histone Extraction: Harvest cells and utilize a commercial Histone Extraction Kit (acid extraction method) to isolate core histones. This prevents the degradation of epigenetic marks by endogenous proteases.

  • Western Blotting: Resolve 2–5 µg of histone extract via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-H3K4me2 primary antibodies.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, the following self-validating checks must be integrated into your workflow:

  • Visual Integrity Check: Hydrazine derivatives are susceptible to oxidation. A healthy stock solution should be colorless to very pale yellow. If an aliquot turns deep yellow or brown, the compound has oxidized and must be discarded.

  • Analytical Validation: Before initiating high-value in vivo cohorts, verify the concentration and purity of the stock solution using LC-MS or UV-Vis spectroscopy.

  • Biological Controls: In every Western blot assay, you must include two critical controls:

    • Vehicle Control: Cells treated with the exact volume of solvent (H₂O or DMSO) to establish baseline H3K4me2 levels.

    • Loading Control: Probe for Total Histone H3 . This validates that any observed increase in H3K4me2 is due to LSD1 inhibition, not simply unequal loading of histone extracts.

References

  • Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs). Google Patents (WO2015134973A1).
  • LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology (PubMed - NIH).

Sources

Method

Application Note: (2-Phenoxyethyl)hydrazine as a Versatile Building Block in Heterocycle Synthesis

Introduction & Chemical Rationale In modern medicinal chemistry, the rapid assembly of diverse heterocyclic libraries is paramount for hit-to-lead optimization. (2-Phenoxyethyl)hydrazine (CAS: 3184-38-1) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the rapid assembly of diverse heterocyclic libraries is paramount for hit-to-lead optimization. (2-Phenoxyethyl)hydrazine (CAS: 3184-38-1) has emerged as a highly privileged building block in this domain. Structurally, it offers a dual advantage:

  • High Reactivity: The hydrazine moiety acts as a potent binucleophile. Thanks to the "alpha-effect" (where the unshared electron pair of the adjacent nitrogen raises the HOMO energy), it exhibits superior nucleophilicity compared to standard aliphatic amines, making it ideal for rapid cyclocondensation reactions[1].

  • Pharmacophoric Flexibility: The phenoxyethyl tail provides an optimal balance of lipophilicity and conformational flexibility. It frequently acts as a bioisostere for phenelzine-like scaffolds, enabling the molecule to navigate deep hydrophobic pockets in target enzymes such as Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1)[2][3].

This application note details the mechanistic principles, self-validating protocols, and analytical workflows for utilizing (2-phenoxyethyl)hydrazine in the synthesis of pyrazole and thiazole derivatives.

Mechanistic Causality in Heterocycle Formation

The conversion of (2-phenoxyethyl)hydrazine into aromatic heterocycles relies on precise control of its binucleophilic nature.

In the Knorr Pyrazole Synthesis , the reaction with a 1,3-dicarbonyl biselectrophile is governed by pH. A catalytic amount of weak acid (e.g., acetic acid) is required to act as a proton shuttle. The acid protonates the highly electrophilic carbonyl oxygen, lowering the activation energy for the initial nucleophilic attack by the primary amine of the hydrazine[4]. If the pH is too low, however, both nitrogen atoms of the hydrazine become protonated, completely quenching their nucleophilicity. Following the formation of the hydrazone intermediate, the secondary amine undergoes an intramolecular cyclization, driven thermodynamically by the subsequent dehydration that yields a highly stable, conjugated aromatic pyrazole ring[1].

G A (2-Phenoxyethyl)hydrazine (Binucleophile) C Hydrazone Intermediate (Mono-condensation) A->C H+ Catalyst B 1,3-Diketone (Biselectrophile) B->C D Intramolecular Cyclization & Dehydration C->D E 1-(2-Phenoxyethyl)-1H-pyrazole (Aromatic Heterocycle) D->E -H2O

Mechanistic pathway of the Knorr pyrazole synthesis using (2-phenoxyethyl)hydrazine.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows include built-in analytical checkpoints to ensure reaction fidelity before proceeding to workup.

Protocol A: Synthesis of 1-(2-Phenoxyethyl)-3,5-dimethyl-1H-pyrazole

Application: Precursor for LSD1/HDAC dual inhibitors[2].

Reagents: (2-Phenoxyethyl)hydrazine (1.0 eq), Acetylacetone (1.1 eq), Glacial Acetic Acid (0.1 eq), Absolute Ethanol (0.5 M).

  • Initiation: Dissolve (2-phenoxyethyl)hydrazine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Addition: Cool the flask to 0 °C using an ice bath. Add acetylacetone dropwise over 10 minutes. Causality: The initial hydrazone formation is highly exothermic; cooling prevents side reactions such as intermolecular oligomerization.

  • Catalysis & Cyclization: Add glacial acetic acid (0.1 eq). Remove the ice bath, attach a reflux condenser, and heat the mixture to 80 °C for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting hydrazine on a silica TLC plate (Eluent: 3:1 Hexane:EtOAc).

    • Observation: The highly polar hydrazine starting material ( Rf​≈0.1 , stains strongly with ninhydrin) should be completely consumed. A new, strongly UV-active spot representing the pyrazole should appear at Rf​≈0.6 . If the starting material persists, add an additional 0.05 eq of acetic acid and reflux for 30 more minutes.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ (to neutralize the acetic acid catalyst). Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the pure pyrazole.

Protocol B: Synthesis of 2-(2-(2-Phenoxyethyl)hydrazinyl)thiazole Derivatives

Application: Selective Human MAO-B Inhibitors[3][5].

Reagents: (2-Phenoxyethyl)hydrazine (1.0 eq), Potassium Thiocyanate (1.2 eq), α -Bromoacetophenone (1.0 eq), HCl (aq), Ethanol.

  • Thiosemicarbazide Formation: Dissolve (2-phenoxyethyl)hydrazine in a dilute aqueous HCl solution. Add potassium thiocyanate and heat to 90 °C for 3 hours. Cool to room temperature to precipitate 1-(2-phenoxyethyl)thiosemicarbazide. Filter and dry.

  • Hantzsch Thiazole Cyclization: Suspend the isolated thiosemicarbazide (1.0 eq) in absolute ethanol. Add α -bromoacetophenone (1.0 eq) in a single portion.

  • Reflux & Validation: Reflux the mixture for 4 hours.

    • Observation: As the cyclization proceeds, HBr is liberated, causing the product to precipitate directly out of the hot ethanol as a hydrobromide salt. The visual cue of a heavy, crystalline precipitate forming in the refluxing solvent is a reliable indicator of reaction success.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitate under vacuum, wash with ice-cold ethanol, and recrystallize from ethanol/water to achieve >98% purity.

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the typical parameters and outcomes when utilizing (2-phenoxyethyl)hydrazine across different heterocycle classes.

Heterocycle ClassElectrophilic PartnerCatalyst / ConditionsTypical YieldPrimary Medicinal Target
Pyrazoles 1,3-DiketonesAcOH (cat.), EtOH, Reflux 2h85 - 95%LSD1 / HDAC Inhibitors
Thiazoles α -Haloketones + KSCNNeutral, EtOH, Reflux 4h70 - 85%Selective MAO-B Inhibitors
Pyrazolines α,β -Unsaturated KetonesNaOH (eq.), EtOH, Reflux 6h65 - 80%Anti-inflammatory Agents
Triazoles Nitriles / AzidesCu(I) (cat.), DMF, 100 °C60 - 75%Antifungal Agents

Logical Workflow for Drug Development

When deploying this building block in high-throughput library generation, a systematic workflow ensures that only high-quality, structurally validated hits progress to biological screening.

G S1 Scaffold Selection (2-Phenoxyethyl)hydrazine S2 Parallel Synthesis Heterocycle Diversification S1->S2 S3 Self-Validating QC LC-MS & NMR Verification S2->S3 S4 In Vitro Screening MAO-B / LSD1 Inhibition S3->S4 Purity >95% S5 Hit Identification Lead Optimization S4->S5 IC50 < 100 nM

Logical workflow for high-throughput screening of phenoxyethyl-linked heterocycles.

References

  • Secci, D., Bolasco, A., Carradori, S., D'Ascenzio, M., Nescatelli, R., & Yáñez, M. (2012). Recent advances in the development of selective human MAO-B inhibitors: (hetero)arylidene-(4-substituted-thiazol-2-yl)hydrazines. European Journal of Medicinal Chemistry, 58, 405-417. URL:[Link]

  • Cole, P. A., & Ming, S. (2015). Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs). World Intellectual Property Organization, WO2015134973A1.

Sources

Application

Optimization of Fischer indole synthesis using (2-Phenoxyethyl)hydrazine

Application Note & Optimized Protocols Topic: Optimization of the Fischer Indole Synthesis Using (2-Phenoxyethyl)hydrazine for the Preparation of Advanced Heterocyclic Scaffolds Audience: Researchers, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Optimized Protocols

Topic: Optimization of the Fischer Indole Synthesis Using (2-Phenoxyethyl)hydrazine for the Preparation of Advanced Heterocyclic Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The Fischer indole synthesis, a robust and venerable reaction in organic chemistry, remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceutical agents.[1][2] This application note provides an in-depth guide to the optimization of this synthesis using (2-phenoxyethyl)hydrazine, a versatile building block for accessing complex, fused heterocyclic systems. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern this reaction. By understanding the causality behind experimental choices—from catalyst selection to solvent effects—researchers can rationally design and troubleshoot their synthetic strategies. This document details a systematic approach to optimization, provides validated, step-by-step protocols, and offers expert insights into overcoming common challenges, enabling the efficient and reproducible synthesis of high-value indole derivatives.

The Fischer Indole Synthesis: A Mechanistic Perspective

Discovered by Emil Fischer and Friedrich Jourdan in 1883, the reaction transforms an arylhydrazine and a suitable aldehyde or ketone into an indole under acidic conditions.[3][4] The process is a sophisticated cascade of chemical transformations, and a firm grasp of the mechanism is paramount for effective optimization.

The generally accepted mechanism proceeds through several key stages:[3][5][6]

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[7]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This equilibrium is often a critical, solvent-dependent step.

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the core, irreversible, and often rate-determining[5][5]-sigmatropic rearrangement. This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the fundamental indole framework.[8][9]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acid catalysis to yield the energetically favorable aromatic indole.[3]

Visualizing the Mechanism

The following diagram illustrates the accepted reaction pathway. Understanding these intermediates is key to diagnosing issues and optimizing conditions.

Fischer_Indole_Mechanism General Mechanism of the Fischer Indole Synthesis Arylhydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation (-H₂O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated_Ene Protonated Ene-hydrazine Enehydrazine->Protonated_Ene Protonation (H⁺) Rearrangement_TS [3,3]-Sigmatropic Rearrangement Protonated_Ene->Rearrangement_TS Key C-C Bond Formation Diimine Di-imine Intermediate Rearrangement_TS->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization & Aromatization Indole Aromatic Indole Aminal->Indole Elimination (-NH₃)

Caption: Key mechanistic steps of the Fischer indole synthesis.

Application Focus: Synthesis of 7-Phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

To provide a practical context for optimization, we will focus on the synthesis of a γ-carboline, specifically 7-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This scaffold is of significant interest in medicinal chemistry.[10] The synthesis involves the reaction of (2-phenoxyethyl)hydrazine with a cyclic ketone partner, N-benzyl-4-piperidone . The subsequent N-debenzylation would yield the final core structure.

Starting Material Structure Role Key Considerations
(2-Phenoxyethyl)hydrazine(Image of (2-phenoxyethyl)hydrazine)ArylhydrazineThe phenoxyethyl substituent introduces functionality and can influence reaction electronics. Purity is critical.
N-Benzyl-4-piperidone(Image of N-benzyl-4-piperidone)Carbonyl PartnerA symmetrical cyclic ketone that avoids issues of regioselectivity. The N-benzyl group is a common protecting group.

Systematic Optimization of Reaction Parameters

A successful Fischer indole synthesis hinges on the careful balance of several interconnected variables. A one-factor-at-a-time (OFAT) approach is often effective for optimization. We will explore the causality behind the selection of each parameter.

Catalyst Selection: The Engine of the Reaction

The choice of acid catalyst is arguably the most critical decision and is highly substrate-dependent.[8][9] Both Brønsted and Lewis acids are effective, but they function through slightly different modes of activation.[3]

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TSA, PPA): These proton donors directly protonate the hydrazone, facilitating the tautomerization to the ene-hydrazine and subsequent rearrangement.[9] Polyphosphoric acid (PPA) is a particularly effective medium, acting as both a catalyst and a solvent/dehydrating agent, though workup can be challenging.

  • Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These electron acceptors can coordinate with the nitrogen or oxygen atoms, increasing the electrophilicity of the intermediates and promoting cyclization.[6] ZnCl₂ is a classic and highly effective catalyst, often providing a good balance of reactivity and handling.[11]

Expert Insight: For substrates prone to decomposition under harsh conditions, milder acids like p-toluenesulfonic acid (p-TSA) or even protic ionic liquids can be advantageous. For robust substrates or challenging cyclizations, the power of PPA or Eaton's reagent is often required. The liberation of ammonia during the reaction neutralizes the catalyst, often necessitating the use of stoichiometric or even excess amounts of acid.[11]

Solvent Effects: The Reaction Environment

The solvent influences the solubility of reactants, the stability of charged intermediates, and the position of the hydrazone-enehydrazine equilibrium.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): Often used for the initial hydrazone formation.[12] Acetic acid can serve as both a solvent and a mild acid catalyst.

  • Aprotic Polar Solvents (e.g., DMSO): Can facilitate reactions involving polar intermediates.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Xylene): Ideal for higher temperature reactions and can allow for azeotropic removal of water during hydrazone formation.

Expert Insight: A common and highly effective strategy is a two-step, one-pot procedure. First, form the hydrazone in a solvent like ethanol. Then, remove the ethanol in vacuo and introduce the cyclization medium (e.g., PPA or toluene with a Lewis acid). This prevents unwanted side reactions of the alcohol solvent.

Temperature and Reaction Time: The Kinetic Control

Temperature is a critical lever. The[5][5]-sigmatropic rearrangement step often has a significant activation energy, requiring elevated temperatures.[13]

  • Low Temperatures (RT to 60 °C): Generally favor hydrazone formation.

  • High Temperatures (80 °C to 250 °C): Required for the indolization step. However, excessive heat can lead to decomposition and tar formation.[14]

Reaction progress must be monitored (e.g., by TLC or LC-MS) to determine the optimal time, preventing the formation of degradation byproducts from over-exposure to harsh conditions.

Optimization Workflow

The following diagram outlines a logical workflow for optimizing the reaction of (2-phenoxyethyl)hydrazine and N-benzyl-4-piperidone.

Optimization_Workflow Optimization Workflow for Pyrido[4,3-b]indole Synthesis Start Define Reaction: (2-Phenoxyethyl)hydrazine + N-Benzyl-4-piperidone Catalyst Step 1: Screen Catalysts (ZnCl₂, PPA, p-TSA) Solvent: Toluene, Temp: 110°C Start->Catalyst Best_Catalyst Identify Best Catalyst (e.g., PPA shows highest conversion) Catalyst->Best_Catalyst Solvent Step 2: Optimize Solvent Catalyst: PPA Screen: Toluene, Xylene, None (neat) Best_Catalyst->Solvent Best_Solvent Identify Best Condition (e.g., Neat PPA gives cleanest reaction) Solvent->Best_Solvent Temp Step 3: Optimize Temperature Catalyst: PPA (Neat) Screen: 80°C, 100°C, 120°C Best_Solvent->Temp Best_Temp Identify Optimal Temperature (e.g., 100°C balances rate and purity) Temp->Best_Temp Final Validated Protocol: Neat PPA, 100°C, 4h Best_Temp->Final

Caption: A systematic workflow for reaction optimization.

Illustrative Optimization Data

The following table summarizes a hypothetical optimization study for the target synthesis.

Exp. # Catalyst (equiv.) Solvent Temp (°C) Time (h) Yield (%) Observations
1ZnCl₂ (1.5)Toluene1101245Incomplete conversion, some side products.
2p-TSA (1.2)Xylene1401830Slow reaction, significant starting material remaining.
3PPA (10x by wt)None (Neat)100675Clean reaction, viscous mixture.
4PPA (10x by wt)Toluene110668Slightly lower yield than neat PPA.
5 (Optimized) PPA (10x by wt) None (Neat) 100 4 82 Reaction complete, clean product upon workup.
6PPA (10x by wt)None (Neat)120478Increased coloration, potential degradation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives are toxic and should be handled with care. Strong acids like PPA are corrosive.

Protocol 1: Optimized One-Pot Synthesis of 2-Benzyl-7-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

This protocol is self-validating; successful synthesis of the target molecule confirms the efficacy of the optimized conditions derived from the principles discussed.

Materials:

  • (2-Phenoxyethyl)hydrazine hydrochloride (1.0 eq, e.g., 1.89 g, 10.0 mmol)

  • N-Benzyl-4-piperidone (1.05 eq, 1.99 g, 10.5 mmol)

  • Ethanol (200 proof, 50 mL)

  • Polyphosphoric acid (PPA) (approx. 10x weight of hydrazine, ~19 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-phenoxyethyl)hydrazine hydrochloride (1.89 g, 10.0 mmol), N-benzyl-4-piperidone (1.99 g, 10.5 mmol), and ethanol (50 mL).

    • Stir the mixture at reflux for 2 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc) for the consumption of the starting materials and formation of a new, less polar spot corresponding to the hydrazone.

    • After 2 hours, remove the flask from heat and concentrate the mixture to dryness using a rotary evaporator. This provides the crude hydrazone, which is used directly in the next step.

  • Indolization (Cyclization):

    • To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~19 g) at room temperature. Caution: This may be slightly exothermic.

    • Equip the flask with a stir bar and a thermometer. Place the flask in a pre-heated oil bath at 100 °C.

    • Stir the viscous mixture vigorously at 100 °C for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc, staining with KMnO₄) until the hydrazone spot is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The mixture will become very thick.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g) with stirring. Caution: This quenching process is highly exothermic.

    • The acidic solution is then carefully neutralized by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH is ~8-9.

    • Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 2-benzyl-7-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Insufficiently acidic catalyst; Temperature too low; Impure starting materials.[14][15]Use a stronger acid (e.g., PPA instead of p-TSA); Increase reaction temperature in 10-20 °C increments; Ensure purity of hydrazine and ketone.
Excessive Tar/Byproduct Formation Reaction temperature is too high; Reaction time is too long; Substrate is acid-sensitive.[14]Reduce the reaction temperature; Monitor reaction closely by TLC and stop once starting material is consumed; Use a milder catalyst (e.g., ZnCl₂ or p-TSA).
Failed N-N Bond Cleavage Electron-donating substituents on certain positions can disfavor the[5][5]-sigmatropic rearrangement.[16]This is a known mechanistic failure mode. It may require a different synthetic strategy or the use of Lewis acids that can better promote the desired pathway.
Difficult Workup (with PPA) PPA forms a highly viscous, glassy solid upon cooling.Quench the hot reaction mixture directly into a large volume of vigorously stirred ice water to break up the polymer and facilitate dissolution/neutralization.

References

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Collegedunia. (2023). Fischer Indole Synthesis. Collegedunia. [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • Abedi, V., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions. [Link]

  • Parvin, T., et al. (2017). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. International Journal of Advanced Research in Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Thomson, R. J., et al. (2008). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]

  • Rathore, V., et al. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ivachtchenko, A. V., et al. (2008). Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, methods for the production and use thereof. European Patent Office. [Link]

Sources

Method

Advanced Application Note &amp; Standard Operating Procedure: Safe Handling and Synthetic Utility of Hydrazine Dihydrochloride

Executive Summary Hydrazine and its derivatives are indispensable building blocks in pharmaceutical development, particularly for the synthesis of nitrogen-rich heterocycles such as pyrazoles, pyridazines, and hydrazones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine and its derivatives are indispensable building blocks in pharmaceutical development, particularly for the synthesis of nitrogen-rich heterocycles such as pyrazoles, pyridazines, and hydrazones. However, anhydrous hydrazine poses severe volatility, toxicity, and explosion risks. Hydrazine dihydrochloride ( N2​H4​⋅2HCl ) serves as a highly stable, solid-state alternative that mitigates these handling risks while delivering identical synthetic utility.

This technical guide provides a comprehensive Standard Operating Procedure (SOP) for the safe handling of hydrazine dihydrochloride, coupled with a self-validating experimental protocol for its application in solution-phase synthesis.

Physicochemical & Hazard Profiling

Understanding the physical nature of hydrazine dihydrochloride is critical for both safety and synthetic success. Because it is a hydrochloride salt, it is highly water-soluble and hygroscopic[1]. While the salt form stabilizes the compound against explosive degradation, it retains the severe biological toxicity inherent to hydrazines[2][3].

Table 1: Chemical Properties and GHS Hazard Summary
ParameterSpecification / ClassificationCausality / Implication
CAS Number 5341-61-7Unique identifier for the dihydrochloride salt[2].
Molecular Weight 104.96 g/mol Required for precise stoichiometric calculations[2].
Appearance White crystalline powderProne to dust generation; necessitates strict inhalation controls[3].
Solubility Freely soluble in water/polar solventsDictates solvent choice (e.g., water, ethanol) for synthetic protocols.
H301 / H311 / H331 Toxic if swallowed, in contact with skin, or inhaledMandates double-gloving and fume hood usage[1][4].
H350 May cause cancerRequires designated handling areas and long-term exposure tracking[1][2].
H410 Very toxic to aquatic lifeStrictly prohibits sink disposal; requires dedicated hazardous waste streams[4].

Standard Operating Procedure (SOP): Safe Handling & Emergency Response

Engineering Controls and PPE

Due to its classification as a carcinogen and acute toxin, handling hydrazine dihydrochloride requires stringent barrier methods[1][3].

  • Engineering Controls: All weighing, transferring, and reacting must occur within a certified chemical fume hood or a Class II Type B2 biological safety cabinet. The sash should be kept as low as possible. Facilities must have an eyewash station and safety shower accessible within 10 seconds of the handling area[5].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory. Causality: Hydrazine derivatives can permeate single-layer nitrile over extended exposure periods. If the outer glove is contaminated, it must be removed and replaced immediately[1].

    • Body & Face: A fully buttoned lab coat and tight-fitting chemical safety goggles are required to prevent mucous membrane exposure[3][5].

Spill Management
  • Do NOT Dry Sweep: Sweeping the dry powder will aerosolize the toxic dust, leading to severe inhalation hazards[4][5].

  • Neutralization & Cleanup: In the event of a spill, gently wet the powder with water or a dilute bleach solution (which safely oxidizes the hydrazine) to suppress dust. Absorb the slurry with an inert material (e.g., diatomaceous earth or vermiculite) and transfer it to a sealed hazardous waste container using non-sparking tools[4][5].

SOP_Workflow Start Hydrazine Dihydrochloride Handling Request PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dispensing (Avoid Dust Generation) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Down & Absorb (Do Not Dry Sweep) Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Clean->Proceed Post-Cleanup

Caption: Workflow for the safe handling, dispensing, and emergency spill response of hydrazine dihydrochloride.

Experimental Protocol: Solution-Phase Synthesis of Hydrazones

Mechanistic Causality

Hydrazine dihydrochloride is an acid salt. In its native state, both nitrogen atoms are protonated, meaning the lone pairs required for nucleophilic attack on a carbonyl carbon are unavailable. To utilize it in synthesis, the free hydrazine base must be liberated in situ by adding a base (e.g., sodium acetate or triethylamine)[6].

Reaction_Mechanism Salt Hydrazine Dihydrochloride (Protonated, Unreactive) Base Add Base (e.g., NaOAc) 2.0+ Equivalents Salt->Base FreeBase In Situ Free Hydrazine (Nucleophilic Lone Pairs) Base->FreeBase Carbonyl Addition of Carbonyl (Aldehyde/Ketone) FreeBase->Carbonyl Nucleophilic Attack Intermediate Hemiaminal Intermediate Carbonyl->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Hydrazone / Pyrazole Target Compound Dehydration->Product

Caption: Mechanistic pathway of in situ hydrazine liberation and subsequent hydrazone synthesis.

Step-by-Step Self-Validating Protocol

This protocol describes the condensation of hydrazine dihydrochloride with an aldehyde/ketone to form a hydrazone[6].

Step 1: Reagent Suspension

  • Suspend 1.0 equivalent of Hydrazine Dihydrochloride in a polar solvent (e.g., Ethanol or Water) under magnetic stirring at room temperature.

  • Causality: Polar solvents are required to dissolve the highly crystalline hydrochloride salt, ensuring a homogeneous reaction environment.

Step 2: In Situ Neutralization

  • Slowly add 2.0 to 2.2 equivalents of Sodium Acetate (NaOAc) to the suspension[6].

  • Validation Checkpoint (Self-Validating System): Test the pH of the solution using pH paper. The solution must shift from highly acidic (pH < 3) to mildly basic (pH 7.5–8.5). If the solution remains acidic, the hydrazine is still protonated and the reaction will fail. Add additional base until the target pH is reached.

Step 3: Electrophile Addition

  • Add 1.0 equivalent of the target carbonyl compound (aldehyde or ketone) dropwise to the liberated hydrazine solution.

  • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of azine byproducts (where one hydrazine molecule reacts with two carbonyl molecules).

Step 4: Reaction Execution & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (e.g., 78°C for ethanol) for 1–3 hours.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active carbonyl starting material spot confirms successful nucleophilic addition and dehydration.

Step 5: Isolation

  • Cool the reaction mixture to room temperature, then transfer to an ice bath.

  • Causality: The target hydrazone/pyrazole is typically highly lipophilic compared to the starting salts. Cooling drastically reduces its solubility in the polar solvent, driving precipitation[6]. Filter the precipitate and wash with cold water to remove residual NaCl/NaOAc salts.

Quantitative Data & Optimization

The stoichiometry of the base is the most critical variable in this protocol. Table 2 summarizes the quantitative relationship between base equivalents and product yield, demonstrating why a minimum of 2.0 equivalents is mandatory[6].

Table 2: Effect of Base Stoichiometry on Hydrazone Yield
Hydrazine DihydrochlorideBase (NaOAc) EquivalentspH Post-AdditionNucleophilic StateExpected Product Yield (%)
1.0 eq0.0 eq< 2.0Fully Protonated (Unreactive)0% (Starting material recovered)
1.0 eq1.0 eq~ 4.5Partially Protonated< 30% (Sluggish reaction)
1.0 eq2.0 eq ~ 7.5 Fully Liberated (Reactive) > 85% (Optimal conversion)
1.0 eq3.0 eq> 9.0Fully Liberated~ 85% (Excess base provides no added benefit)

References

  • PubChem - Hydrazine, dihydrochloride (CID 17548). National Center for Biotechnology Information. Available at:[Link]

  • Cole-Parmer - Material Safety Data Sheet - Hydrazine dihydrochloride. Available at: [Link]

  • Loba Chemie - HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS. Available at: [Link]

  • Longdom Publishing - A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Phenoxyethyl)hydrazine &amp; Its Analogs

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing (2-Phenoxyethyl)hydrazine and its structural analogs. It provides in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing (2-Phenoxyethyl)hydrazine and its structural analogs. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its use: oxidative degradation during storage. By understanding the mechanisms of oxidation and implementing the preventative strategies outlined herein, users can ensure the stability, purity, and performance of this critical reagent in their experimental workflows. This document is grounded in established principles of chemical stability and incorporates field-proven insights to maintain the integrity of your research.

Section 1: Understanding the Challenge: The Instability of (2-Phenoxyethyl)hydrazine

(2-Phenoxyethyl)hydrazine, like many hydrazine derivatives, is susceptible to oxidation, a process that can significantly compromise its purity and reactivity. The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety a target for oxidizing agents, including atmospheric oxygen. This inherent reactivity necessitates careful storage and handling to prevent degradation.

The oxidation of hydrazines is a complex process that can be catalyzed by various factors, including:

  • Atmospheric Oxygen: The primary culprit in the degradation of (2-Phenoxyethyl)hydrazine.

  • Trace Metal Ions: Metal ions, such as copper and iron, can act as catalysts, accelerating the rate of oxidation.

  • Light and Heat: Exposure to light and elevated temperatures can provide the energy required to initiate and propagate oxidative reactions.

  • Incompatible Storage Materials: Certain materials can leach impurities or have reactive surfaces that promote degradation.

Understanding these factors is the first step toward implementing effective preventative measures.

Section 2: Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a structured approach to troubleshooting common issues related to the oxidation of (2-Phenoxyethyl)hydrazine.

Visual Inspection and Physical Changes
Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning of the solid or solution) Oxidation often leads to the formation of colored byproducts.While slight discoloration may not always indicate significant degradation, it warrants further investigation. Proceed to analytical testing (Section 2.2).
Clumping or Caking of Solid Material Absorption of moisture, which can accelerate oxidation.Ensure the storage container is properly sealed. If clumping is observed, consider transferring the material to a new, dry container under an inert atmosphere.
Pressure Buildup in the Container Gaseous byproducts (e.g., nitrogen gas) may form during decomposition.Handle with extreme caution. Vent the container in a fume hood before opening. This is a strong indicator of significant degradation.
Analytical Confirmation of Oxidation

When visual inspection suggests potential degradation, analytical techniques are essential for confirmation and quantification.

HPLC is a powerful tool for assessing the purity of (2-Phenoxyethyl)hydrazine and detecting degradation products.

  • Methodology: A reverse-phase HPLC method with UV detection is typically suitable.

  • Expected Observations:

    • A decrease in the peak area of the parent compound.

    • The appearance of new, more polar peaks corresponding to oxidation products.

  • Troubleshooting:

    • Poor Peak Shape: May indicate interaction with the column. Consider a column with a different stationary phase or the use of a mobile phase modifier.

    • No Separation of Impurities: Optimize the mobile phase gradient and composition.

GC-MS is particularly useful for identifying volatile degradation products. Derivatization is often necessary to improve the volatility and chromatographic behavior of hydrazine compounds.

  • Derivatization: Reaction with a suitable agent, such as a fluorinated aldehyde, can create a more stable and volatile derivative for GC analysis.

  • Expected Degradation Products:

    • Phenol and Acetaldehyde: These can arise from the cleavage of the phenoxyethyl moiety.[1]

    • Products of Hydrazine Oxidation: Nitrogen gas (not detectable by GC-MS), ammonia, and water.

Experimental Workflow for Investigating Degradation

degradation_workflow start Suspicion of Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection analytical_testing Analytical Testing (HPLC, GC-MS) visual_inspection->analytical_testing confirm_degradation Degradation Confirmed? analytical_testing->confirm_degradation quarantine Quarantine Lot confirm_degradation->quarantine Yes end Stable Product confirm_degradation->end No implement_prevention Review and Implement Preventative Measures quarantine->implement_prevention implement_prevention->end

Caption: A logical workflow for troubleshooting suspected degradation of (2-Phenoxyethyl)hydrazine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (2-Phenoxyethyl)hydrazine?

A1: To minimize oxidation, (2-Phenoxyethyl)hydrazine should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and dark, away from sources of heat and light. Storing the compound as its hydrochloride salt can also enhance stability compared to the free base.

Q2: My (2-Phenoxyethyl)hydrazine has turned slightly yellow. Can I still use it?

A2: A slight yellowing may not significantly impact the outcome of all experiments, but it is an indicator of oxidation. For sensitive applications, it is crucial to first assess the purity of the material using an analytical technique like HPLC. If the purity is still within an acceptable range for your specific application, it may be usable. However, for applications requiring high purity, it is recommended to use a fresh, unoxidized lot.

Q3: What are the primary degradation products I should look for?

A3: The primary degradation products arise from the oxidation of the hydrazine moiety and the cleavage of the phenoxyethyl group. Expect to see byproducts such as phenol, acetaldehyde, and potentially further oxidation products of the hydrazine group.

Q4: Can I use an antioxidant to prevent the oxidation of (2-Phenoxyethyl)hydrazine in solution?

A4: The addition of an antioxidant can be an effective strategy, particularly for solutions that will be stored for a period of time. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to prevent the oxidation of organic compounds. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream application. A small-scale compatibility study is always recommended.

Q5: What type of container is best for storing (2-Phenoxyethyl)hydrazine?

A5: Amber glass bottles with airtight, chemically resistant caps are ideal. The amber color protects the compound from light, and the glass is generally inert. Avoid plastic containers unless they are known to be compatible and have low oxygen permeability.

Q6: How can I remove trace metal ions that might be catalyzing oxidation?

A6: If you suspect metal contamination in your solvent or reaction vessel, using a chelating agent can be effective. However, for preventative purposes, it is best to use high-purity, metal-free solvents and ensure that all glassware is thoroughly cleaned and rinsed before use.

Q7: Is there a way to "rescue" a partially oxidized lot of (2-Phenoxyethyl)hydrazine?

A7: Attempting to repurify a partially oxidized lot is generally not recommended in a standard laboratory setting due to the difficulty in removing the various degradation products. The most reliable approach is to discard the degraded material according to your institution's safety protocols and obtain a fresh lot.

Section 4: Preventative Strategies: A Proactive Approach to Stability

Proactive measures are the most effective way to ensure the long-term stability of (2-Phenoxyethyl)hydrazine.

Proper Storage and Handling Protocol
  • Inert Atmosphere: Upon receiving, if the compound is not already packaged under an inert atmosphere, consider flushing the container with nitrogen or argon before sealing.

  • Aliquotting: For frequently used materials, aliquot the compound into smaller, single-use containers. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Refrigeration: Store at low temperatures (2-8 °C) to slow down the rate of chemical degradation.

  • Desiccation: Store in a desiccator to protect from moisture.

Use of Antioxidants

For solutions of (2-Phenoxyethyl)hydrazine, the addition of a radical scavenger can be beneficial.

  • Recommended Antioxidant: Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) is a common choice.

  • Considerations: Always verify that the antioxidant is compatible with your experimental conditions and does not interfere with subsequent reactions or analyses.

Logical Diagram of Preventative Measures

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (2-Phenoxyethyl)hydrazine Dihydrochloride

Introduction (2-Phenoxyethyl)hydrazine dihydrochloride is a critical synthetic intermediate and pharmacophore, widely utilized in the development of monoamine oxidase inhibitors (MAOIs) and epigenetic modulators such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Phenoxyethyl)hydrazine dihydrochloride is a critical synthetic intermediate and pharmacophore, widely utilized in the development of monoamine oxidase inhibitors (MAOIs) and epigenetic modulators such as LSD1 inhibitors[1]. The synthesis of this compound typically involves the nucleophilic substitution of 2-phenoxyethyl bromide with hydrazine hydrate[2]. However, the inherent high nucleophilicity of alkylhydrazines and the necessity of using excess reagents often result in a complex crude mixture[3].

Achieving high analytical purity requires strategic manipulation of solubility and acid-base chemistry. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to successfully isolate the pure mono-alkylated dihydrochloride salt.

Workflow N1 Crude Synthesis Mixture (Mono, Bis, Unreacted) N2 Aqueous Dissolution & Basification (pH > 10) N1->N2 N3 DCM Extraction N2->N3 N4 Organic Phase (Alkylhydrazines) N3->N4 Top/Bottom Layer N5 Aqueous Phase (Hydrazine Hydrate) N3->N5 N6 Anhydrous HCl Addition N4->N6 Re-salting N9 Aqueous Waste N5->N9 N7 Recrystallization (EtOH/H2O) N6->N7 N8 Pure (2-Phenoxyethyl)hydrazine Dihydrochloride N7->N8 Filtration

Workflow for the purification of (2-Phenoxyethyl)hydrazine dihydrochloride via acid-base extraction.

Impurity Profiling & Physicochemical Data

Understanding the structural and physical differences between your target molecule and its byproducts is the foundation of successful purification.

ImpurityFormation MechanismKey Physicochemical PropertyResolution Strategy
Hydrazine Dihydrochloride Neutralization of unreacted excess hydrazine hydrate[4].High water solubility (272 g/L at 20°C); slightly soluble in ethanol[5].Basification and aqueous extraction.
N,N-Bis(2-phenoxyethyl)hydrazine Over-alkylation due to high nucleophilicity of the mono-alkylated intermediate[3].High lipophilicity; lower basicity than mono-alkylated product.Fractional recrystallization; selective extraction.
2-Phenoxyethyl Bromide Unreacted starting material from the primary substitution reaction[2].Non-basic; highly soluble in organic solvents.Remains in organic phase during acidic aqueous washes.
Azo/Oxidation Byproducts Oxidation of the hydrazine nitrogen atoms by atmospheric oxygen[4].Distinctive yellow/brown coloration.Treatment with activated carbon under an inert atmosphere.

Troubleshooting FAQs

Q1: My final dihydrochloride salt contains significant amounts of unreacted hydrazine dihydrochloride. How do I remove it? Causality & Solution: Hydrazine dihydrochloride is highly soluble in water and slightly soluble in polar protic solvents like ethanol[5][6]. Because both your product and the impurity are dihydrochloride salts, simple recrystallization often fails due to co-crystallization. The most reliable approach is to perform an acid-base extraction (freebasing). By adjusting the crude aqueous solution to pH > 10 using NaOH, both hydrazines are converted to their free bases. (2-Phenoxyethyl)hydrazine partitions efficiently into an organic solvent (e.g., dichloromethane), while the highly polar hydrazine hydrate remains predominantly in the aqueous phase[3][4].

Q2: NMR analysis shows contamination with the bis-alkylated byproduct. How can I selectively isolate the mono-alkylated product? Causality & Solution: Alkylhydrazines are excellent nucleophiles, and the nitrogen atom bearing the initial alkyl substituent often becomes more nucleophilic, leading to 1,1-disubstituted (bis-alkylated) impurities[3]. To separate these, exploit their differential basicity and solubility. The bis-alkylated free base is significantly more lipophilic. When re-salting the free base mixture, carefully titrate with anhydrous HCl in ether or dioxane. The mono-alkylated dihydrochloride salt will precipitate first from a moderately polar solvent mixture (e.g., ethanol/ether), leaving the more lipophilic bis-alkylated salt in the mother liquor. Recrystallization from hot ethanol/water further purifies the mono-adduct[1][3].

Q3: The isolated salt is discolored (yellow/brown) instead of white. What causes this and how is it resolved? Causality & Solution: Hydrazine derivatives are highly sensitive to oxidants and atmospheric oxygen, which readily oxidize the nitrogen atoms to form colored azo compounds or diazonium intermediates[4]. To resolve this, the purification must be conducted under an inert atmosphere (nitrogen or argon). Dissolve the discolored salt in hot ethanol/water, add activated carbon, and reflux for 15 minutes. Hot filtration through a Celite pad will remove the carbon-adsorbed oxidized impurities, yielding a pristine white crystalline powder upon cooling[4].

Troubleshooting T1 Impurity Detected T2 Identify Type T1->T2 T3 Hydrazine HCl (Highly Polar) T2->T3 T4 Bis-alkylated (Lipophilic) T2->T4 T5 Oxidation Products (Colored) T2->T5 T6 Freebase & Wash (Aqueous) T3->T6 T7 Fractional Crystallization T4->T7 T8 Activated Carbon + Inert Gas T5->T8 T9 Pure Product T6->T9 T7->T9 T8->T9

Troubleshooting logic tree for identifying and resolving specific hydrazine impurities.

Detailed Experimental Protocols

Protocol 1: Freebasing and Selective Extraction

This protocol isolates the alkylated free bases from unreacted hydrazine and inorganic salts.

  • Dissolution: Dissolve the crude (2-phenoxyethyl)hydrazine dihydrochloride mixture in distilled water (10 mL/g of crude).

  • Basification: Cool the solution to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10–11. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) (15 mL/g). The mono- and bis-alkylated free bases partition into the DCM layer.

  • Washing: Wash the combined DCM extracts with saturated aqueous NaCl (brine) to remove trace water and residual hydrazine hydrate.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes, then filter to remove the drying agent.

Protocol 2: Re-salting and Fractional Recrystallization

This protocol converts the free base back to a stable dihydrochloride salt while rejecting lipophilic bis-alkylated impurities.

  • Preparation: Transfer the dried DCM solution containing the free base to a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with nitrogen gas and cool the solution to 0°C to prevent oxidative degradation[4].

  • Precipitation: Slowly add a stoichiometric amount of anhydrous HCl in dioxane (4M) until precipitation ceases and the solution tests strongly acidic on wet pH paper.

  • Solvent Removal: Evaporate the DCM under reduced pressure to yield the crude dihydrochloride salt.

  • Recrystallization: Suspend the crude salt in minimal hot absolute ethanol. Add distilled water dropwise at reflux just until the solid fully dissolves[3][6].

  • Isolation: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) overnight to induce crystallization. Filter the white crystals under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator.

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Issues with Hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Hydrazine Dihydrochloride ( N2​H4​⋅2HCl ). This portal is designed for researchers, scientists, and drug development professionals who require rigorous, reproducible protocols for managing this highly hygroscopic and critical reagent in organic synthesis and pharmaceutical manufacturing.

Section 1: Core Principles & Causality (The "Why")

Q: Why is hydrazine dihydrochloride so susceptible to moisture absorption compared to other hydrazine derivatives? A: The extreme hygroscopicity of hydrazine dihydrochloride stems from its crystal lattice thermodynamics and the high charge density of its constituent ions. The N2​H42+​ dication and dual Cl− anions readily form strong hydrogen bonds with atmospheric water molecules. This thermodynamic drive is so powerful that the salt can undergo deliquescence—absorbing enough moisture from the air to dissolve into its own water of hydration. This fundamentally alters its physical and chemical stability, leading to caking and potential chemical degradation .

Q: What are the mechanistic consequences of using moisture-compromised hydrazine dihydrochloride in an experiment? A: Using a "wet" salt introduces three cascading failures in organic synthesis:

  • Stoichiometric Imbalance: Water adds invisible mass. Weighing 100 mg of a caked salt may only deliver 80 mg of active N2​H4​⋅2HCl , starving the reaction of the necessary reducing agent or nucleophile.

  • Reagent Quenching: In anhydrous cross-coupling or condensation reactions, the introduced water will preferentially hydrolyze sensitive electrophiles (e.g., acid chlorides, anhydrides) before the hydrazine can react.

  • Dispersion Failure: Caked salts have a drastically reduced surface area, preventing uniform dissolution and leading to incomplete, heterogeneous reactions.

DegradationPathway Moisture Atmospheric Moisture (H2O) Salt Anhydrous N2H4·2HCl Moisture->Salt Absorption Deliquescence Deliquescence & Caking (Lattice Disruption) Salt->Deliquescence StoichError Stoichiometric Imbalance (Falsely Inflated Mass) Deliquescence->StoichError Hydrolysis Hydrolysis of Co-reagents (Electrophile Quenching) Deliquescence->Hydrolysis Failure Reaction Failure / Low Yield StoichError->Failure Hydrolysis->Failure

Mechanistic pathway of moisture-induced reagent failure in organic synthesis.

Section 2: Troubleshooting Guides & FAQs

Q: My hydrazine dihydrochloride has formed hard clumps in the reagent bottle. Can I still use it, and how do I recover it? A: Yes, it can be recovered, but it requires highly controlled drying. Crucial Warning: Do NOT use high-heat drying ovens. While stable at ambient temperatures, hydrazine dihydrochloride decomposes at approximately 200°C, releasing hazardous byproducts like hydrogen chloride and nitrogen oxides . Instead, you must use a vacuum desiccator at room temperature. See Protocol 1 below for the exact methodology.

Q: How can I prevent moisture absorption during routine weighing and transfer? A: For highly sensitive applications, the salt must be handled inside a glovebox under an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, utilize pre-filled reaction vials sealed under an inert atmosphere, or employ a Schlenk line with positive argon pressure during rapid transfers to minimize atmospheric exposure .

Q: How do I validate that my dried salt is truly anhydrous and retains its active titer before a critical reaction? A: A self-validating system requires two checks:

  • Water Content: Perform a Karl Fischer (KF) titration to ensure moisture is <0.5%.

  • Active Titer: Derivatize a sample of the hydrazine with benzaldehyde to form benzalazine, followed by HPLC quantification. This confirms the exact molarity of active hydrazine present, ruling out degradation .

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Safe Recovery and Drying of Caked Hydrazine Dihydrochloride

Causality: Vacuum desiccation shifts the equilibrium of hydration, pulling water out of the crystal lattice without providing the thermal activation energy required for hazardous decomposition.

  • Preparation: Transfer the caked hydrazine dihydrochloride into a dry mortar inside an inert-atmosphere glovebag or under a steady stream of dry argon.

  • Mechanical Disruption: Gently crush the clumps into a fine powder to maximize the surface area for moisture release.

  • Desiccation: Transfer the powder to a wide, shallow glass petri dish. Place the dish inside a vacuum desiccator containing a fresh, high-capacity desiccant (e.g., Phosphorus pentoxide, P2​O5​ ).

  • Vacuum Application: Apply a high vacuum (< 1 mbar) at room temperature (20-25°C) for 24 to 48 hours.

  • Backfilling: Slowly backfill the desiccator with dry Argon gas (do not use ambient air).

  • Storage: Immediately transfer the dried powder into amber glass vials with PTFE-lined caps, sealing them with Parafilm. Store in a secondary desiccator or glovebox.

DryingWorkflow A Caked/Wet N2H4·2HCl B Mechanical Crushing (Under Argon Stream) A->B Step 1 C Vacuum Desiccation (RT, P2O5 Desiccant) B->C Step 2 D Karl Fischer Titration (Water Content <0.5%) C->D Step 3 D->C Validation Fail E Anhydrous Reagent (Ready for Synthesis) D->E Validation Pass

Workflow for the controlled drying and validation of hygroscopic hydrazine salts.

Protocol 2: Stoichiometric Validation via Benzaldehyde Derivatization

Causality: Hydrazine dihydrochloride lacks a strong chromophore for direct UV-Vis/HPLC analysis. Reacting it quantitatively with excess benzaldehyde yields benzalazine, a stable compound with strong UV absorbance, allowing for precise back-calculation of the active hydrazine titer .

  • Standard Preparation: Accurately weigh ~65 mg of the dried hydrazine dihydrochloride and dissolve in 100 mL of HPLC-grade water.

  • Derivatization: Transfer 1.0 mL of this solution to a 10-mL reaction vessel. Add 4.0 mL of a benzaldehyde solution (1% v/v in 9:1 methanol/water).

  • Agitation: Shake the vessel mechanically for 20-30 minutes at room temperature to ensure complete conversion to benzalazine.

  • Dilution: Transfer 2.0 mL of the reaction mixture to a 5-mL volumetric flask and dilute to volume with acetonitrile.

  • HPLC Analysis: Inject 20 µL into an LC system equipped with a UV detector set to 310 nm (C18 column, 1 mL/min flow rate). Compare the peak area of benzalazine against a known, highly pure standard to determine the exact mass percentage of active N2​H4​⋅2HCl .

Section 4: Quantitative Data Presentation

Table 1: Physical Properties & Stability Data

PropertyValue / CharacteristicImpact on Handling & Troubleshooting
Molecular Weight 104.96 g/mol Must be recalculated if water of hydration is present to avoid stoichiometric errors.
Appearance White crystalline solid Visual inspection cannot reliably detect mild moisture absorption; analytical validation is required.
Thermal Stability Decomposes at ~200°C Strictly prohibits the use of standard high-temperature drying ovens for moisture removal.
Solubility Highly soluble in water/polar solvents Readily undergoes deliquescence; mandates strict anhydrous environments and inert gas handling.

Table 2: Troubleshooting Matrix for Hygroscopic Salts

Observed IssueRoot CauseImmediate Corrective ActionPreventative Measure
Hard Caking in Bottle Prolonged exposure to atmospheric moisture.Mechanically crush under Argon; vacuum desiccate with P2​O5​ .Store in a glovebox or secondary desiccator.
Low Reaction Yield Falsely inflated reagent mass due to water weight.Perform KF titration; adjust stoichiometric equivalents accordingly.Validate titer via HPLC derivatization prior to use.
Exothermic Degradation Attempted drying in a thermal oven (>150°C).Safely neutralize and dispose of the degraded batch as hazardous waste.Strictly adhere to room-temperature vacuum desiccation.

References

  • "How do you handle hygroscopic salts?", HepatoChem. URL: [Link]

  • "HYDRAZINE Method number: 108", Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "Hydrazine, dihydrochloride | CID 17548", PubChem, National Institutes of Health. URL:[Link]

Optimization

Technical Support Center: Synthesis of Phenoxyethyl Hydrazine Derivatives

An in-depth guide to optimizing reaction temperatures for the synthesis of phenoxyethyl hydrazine derivatives, designed for chemical researchers and drug development professionals. Introduction: The Critical Role of Temp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing reaction temperatures for the synthesis of phenoxyethyl hydrazine derivatives, designed for chemical researchers and drug development professionals.

Introduction: The Critical Role of Temperature in Hydrazine Alkylation

The synthesis of phenoxyethyl hydrazine derivatives, typically achieved via nucleophilic substitution of a phenoxyethyl halide with hydrazine, is a cornerstone reaction for generating valuable pharmaceutical intermediates.[1][2] While seemingly straightforward, the reaction outcome is exquisitely sensitive to temperature. Temperature dictates not only the reaction rate but also the delicate balance between the desired mono-alkylation and competing side reactions, such as di-alkylation and elimination.[3][4]

This guide provides a comprehensive framework for troubleshooting and optimizing the reaction temperature for this synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering researchers to make informed decisions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for the synthesis of phenoxyethyl hydrazine?

A1: A common starting point is to conduct the reaction at a moderately elevated temperature, such as refluxing in a solvent like ethanol.[5] However, the optimal temperature is highly dependent on the specific substrates. For reactive electrophiles, starting at a lower temperature (e.g., room temperature or even 0 °C) and gradually increasing it while monitoring the reaction can prevent the formation of impurities.[3] Some syntheses involving hydrazine derivatives are performed at temperatures ranging from 30°C to 100°C.[6][7]

Q2: How does temperature influence the rate of reaction?

A2: According to kinetic theory, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the reaction barrier. The synthesis of phenoxyethyl hydrazine derivatives is often a bimolecular nucleophilic substitution (S_N2) reaction.[8][9] Higher temperatures lead to more frequent and energetic collisions between the hydrazine nucleophile and the phenoxyethyl halide electrophile, accelerating product formation. However, this acceleration also applies to undesirable side reactions.

Q3: What are the primary side reactions I should be aware of that are influenced by temperature?

A3: The two most significant temperature-dependent side reactions are:

  • Over-alkylation (Di-alkylation): The initially formed mono-substituted product can act as a nucleophile itself and react with another molecule of the phenoxyethyl halide. This is often more prevalent at higher temperatures, which can lead to a mixture of mono- and di-alkylated products.[3][4]

  • Elimination (E2 Pathway): 2-Phenoxyethyl halides can undergo base-catalyzed elimination to form phenol and ethylene. Hydrazine is a base, and this pathway becomes more competitive with the desired S_N2 reaction at elevated temperatures.[10]

Q4: Why is an inert atmosphere recommended for this reaction?

A4: Hydrazine is a potent reducing agent and can be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[11][12] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of your hydrazine reagent and minimizes the formation of oxidative side products, ensuring a cleaner reaction profile.[5][11]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis.

Issue 1: Low or No Product Yield

Potential Cause: The reaction temperature is too low, resulting in a prohibitively slow reaction rate.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your hydrazine hydrate is of the correct concentration and your phenoxyethyl halide is pure. Impurities can inhibit the reaction.[12]

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments (e.g., from room temperature to 40°C, then 60°C).

  • Monitor Progress: After each temperature increase, allow the reaction to stir for a set period (e.g., 2-4 hours) and monitor the consumption of starting material by Thin-Layer Chromatography (TLC).[5]

  • Consider Reflux: If lower temperatures are ineffective, heating the reaction to reflux in a suitable solvent (e.g., ethanol, isopropanol) is a standard approach to ensure the reaction goes to completion.[5][11] Be mindful that this may also increase side products.

Issue 2: Multiple Spots on TLC, Indicating an Impure Product

Potential Cause A: The reaction temperature is too high, promoting over-alkylation.

Explanation: At elevated temperatures, the mono-alkylated product forms quickly and can successfully compete with the remaining hydrazine for the electrophile, leading to the di-substituted byproduct.[3][4]

Solutions:

  • Lower the Temperature: Reducing the temperature can significantly slow down the second alkylation step relative to the first, improving selectivity for the mono-alkylated product.[3]

  • Control Stoichiometry: Use a significant excess of hydrazine hydrate (e.g., 5-10 molar equivalents).[5] This ensures the phenoxyethyl halide is more likely to encounter a molecule of hydrazine rather than the already-reacted product.

Potential Cause B: The reaction temperature is too high, favoring elimination byproducts.

Explanation: The S_N2 and E2 pathways are often in competition. Higher temperatures generally favor the elimination pathway due to its higher activation energy and greater positive entropy change.[10]

Solutions:

  • Decrease Reaction Temperature: This is the most effective way to favor the desired S_N2 substitution over elimination.

  • Choose a Less Hindered Base (If applicable): While you are using hydrazine, if other bases are present, consider their role. Bulky bases tend to favor elimination.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in the synthesis, with a focus on temperature optimization.

G cluster_start Problem Identification cluster_yield Yield Issues cluster_purity Purity Issues start Analyze TLC/LC-MS Data low_yield Low or No Yield start->low_yield Poor conversion low_purity Low Purity / Multiple Spots start->low_purity Multiple products incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn increase_temp Action: Increase Temp (e.g., to 50°C or Reflux) incomplete_rxn->increase_temp Yes extend_time Action: Extend Time incomplete_rxn->extend_time No, time is short end_node Re-analyze and Optimize increase_temp->end_node extend_time->end_node high_temp Temp Too High? low_purity->high_temp decrease_temp Action: Decrease Temp (e.g., to RT or 0°C) high_temp->decrease_temp Yes use_excess_n2h4 Action: Use >5 eq. Hydrazine Hydrate high_temp->use_excess_n2h4 Also consider decrease_temp->end_node use_excess_n2h4->end_node

Caption: Troubleshooting workflow for phenoxyethyl hydrazine synthesis.

Data-Driven Optimization

A systematic approach is crucial for identifying the optimal temperature. We recommend performing a small-scale reaction screen across a range of temperatures.

Table 1: Example Temperature Screening Protocol & Results
RunTemperature (°C)Time (h)Molar Ratio (Hydrazine:Halide)Yield of Mono-adduct (%)Purity by LC-MS (%) (Di-adduct)
125 (Room Temp)245:14598% (<1%)
25085:18595% (4%)
380 (Reflux EtOH)45:19288% (10%)
480 (Reflux EtOH)410:19594% (5%)

Analysis:

  • Run 1 shows high purity but low, slow conversion.

  • Run 2 offers a good balance of yield and purity.

  • Run 3 demonstrates that reflux significantly increases the rate and yield but compromises purity by forming more di-adduct.

  • Run 4 shows that increasing the excess of hydrazine at reflux can suppress di-adduct formation, improving purity.

This data suggests that for this hypothetical system, 50°C provides a good starting point, or refluxing with a larger excess of hydrazine is a viable alternative.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic method for determining the optimal reaction temperature.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add your phenoxyethyl halide (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., anhydrous ethanol).

  • Add hydrazine hydrate (start with 5-10 molar equivalents).[5]

2. Temperature Control:

  • Place the flask in a temperature-controlled oil bath.

  • Begin the reaction at room temperature (20-25°C).

3. Monitoring:

  • After 2 hours, take a small aliquot from the reaction mixture and analyze it by TLC.

  • If little to no product has formed, increase the temperature by 20°C.

  • Repeat the monitoring process every 2 hours, increasing the temperature in 20°C increments until the starting material is consumed or a significant amount of byproduct begins to form.

4. Work-up and Analysis:

  • Once the optimal conditions are identified based on TLC, run the reaction to completion.

  • Cool the reaction mixture. The product may precipitate and can be collected by filtration.[5]

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by crystallization or column chromatography.

  • Analyze the final product yield and purity using techniques like NMR and LC-MS.

Visualizing Reaction Pathways

The following diagram illustrates the desired S_N2 reaction and the key temperature-influenced side reactions.

G Reactants Phenoxyethyl-X + H2N-NH2 Product Desired Product (Mono-alkylation) Reactants->Product SN2 (Desired) Elimination Elimination Byproduct (Phenol) Reactants->Elimination E2 (Side Rxn) Favored at High Temp DiProduct Di-alkylation Byproduct Product->DiProduct SN2 (Side Rxn) Favored at High Temp

Caption: Competing reaction pathways in phenoxyethyl hydrazine synthesis.

References

  • Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977. Available at: [Link]

  • Tozkoparan, B., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518. Available at: [Link]

  • Kulka, M. (1954). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 32(11), 1093-1099. Available at: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. Available at: [Link]

  • Wang, Z., et al. (2024). SN2 Reaction at the Amide Nitrogen Center Enables Hydrazide Synthesis. Angewandte Chemie International Edition, 63(15), e202317570. Available at: [Link]

  • Li, Z., et al. (2014). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2026). Copper-catalysed enantioconvergent N-alkylation of hydrazines with racemic α-haloamides to access enantioenriched hydrazines. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. ResearchGate. Available at: [Link]

  • Bredihhin, A., et al. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Nenitzescu, C. D., & Solomonica, E. (1930). AZIBENZIL. Organic Syntheses, 10, 4. Available at: [Link]

  • Wang, Y., et al. (2023). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Keil, T., et al. (2021). Low-Temperature Isolation of a Labile Silylated Hydrazinium-yl Radical Cation, [(Me3Si)2N−N(H)SiMe3].+. Angewandte Chemie International Edition, 60(27), 14827-14831. Available at: [Link]

  • Druey, J., & Ringier, B. H. (1951). Process for the preparation of new hydrazine compounds and their derivatives. Google Patents.
  • Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Scribd. Available at: [Link]

  • El-Sayed, A. A.-W. (2018). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(9), 16736-16754. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. Polymers, 13(15), 2568. Available at: [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit. Available at: [Link]

  • Hatt, H. H. (1934). Hydrazine, methyl-, sulfate. Organic Syntheses, 14, 58. Available at: [Link]

  • Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 66(11), 31-50. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Available at: [Link]

  • Gever, G., & O'Keefe, C. J. (1953). Process of making 2-hydroxyethylhydrazine. Google Patents.
  • Dalla-Verde, F., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8937-8947. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (2-Phenoxyethyl)hydrazine Dihydrochloride

Introduction (2-Phenoxyethyl)hydrazine dihydrochloride is a potent, irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), a critical target in epigenetic drug discovery and oncology[1]. While highly effective i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Phenoxyethyl)hydrazine dihydrochloride is a potent, irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), a critical target in epigenetic drug discovery and oncology[1]. While highly effective in vivo and in controlled environments, researchers frequently encounter irreproducibility during in vitro assays due to the compound's inherent chemical instability in aqueous solutions.

As an application scientist, I have designed this troubleshooting guide to provide mechanistic insights, logical workflows, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: FAQs on Chemical Stability & Degradation

Q1: Why does the potency of my (2-Phenoxyethyl)hydrazine stock drop rapidly after dilution into assay buffers? A1: The stability of hydrazines is heavily dependent on the protonation state of the terminal nitrogen. In unbuffered, distilled water, the dihydrochloride salt lowers the solution pH to ~3.0–4.0, keeping the hydrazine fully protonated and relatively stable against oxidation. However, when diluted into physiological assay buffers (pH 7.4), the hydrazine is deprotonated. This free base form is highly susceptible to autoxidation by dissolved oxygen, rapidly degrading into inactive diazenes, nitrogen gas, and ammonia[2].

Q2: Does the presence of trace metals in my buffer affect the compound? A2: Yes, critically so. Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), act as potent catalysts for the autoxidation of hydrazines[2]. Even trace amounts of these metals present in standard buffer salts or water systems can accelerate degradation by orders of magnitude via single-electron transfer mechanisms, generating reactive hydrazyl radicals that destroy the compound's pharmacophore[2].

Q3: How can I prevent this degradation during prolonged enzymatic or cellular assays? A3: You must control the kinetic drivers of oxidation. First, always add a metal chelator like EDTA or DTPA (100 µM – 1 mM) to your assay buffers to sequester catalytic trace metals. Second, prepare working dilutions immediately before use rather than letting them sit on the bench. For long-term cellular assays (e.g., 72-hour incubations), consider replenishing the compound every 12–24 hours, as its half-life in culture media at 37°C is extremely short.

Section 2: Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the expected stability of (2-Phenoxyethyl)hydrazine dihydrochloride under various aqueous conditions.

Aqueous ConditionSolution pHTemperatureEstimated Half-LifeApplication Recommendation
Unbuffered ddH₂O (Degassed) ~3.5-80°C> 6 monthsIdeal for long-term stock storage.
Unbuffered ddH₂O ~3.54°C1–2 weeksAcceptable for short-term working stocks.
Assay Buffer (HEPES/Tris) 7.437°C< 2 hoursPrepare immediately before adding to assay.
Assay Buffer + 1mM EDTA 7.437°C4–6 hoursChelators extend the viable assay window.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must not assume your stock solution is active simply because it was stored at -80°C. The following protocol integrates a self-validating Quality Control (QC) step to verify the chemical integrity of the hydrazine before running expensive downstream assays.

Protocol: Preparation and Validation of Aqueous Stock Solutions

Step 1: Solvent Preparation (Degassing) Boil ultrapure double-distilled water (ddH₂O) for 10 minutes to expel dissolved oxygen, then purge with inert gas (N₂ or Argon) while cooling. Do not add any buffer salts, as maintaining an acidic environment is critical.

Step 2: Stock Reconstitution Weigh the (2-Phenoxyethyl)hydrazine dihydrochloride powder and dissolve it in the degassed ddH₂O to create a 10 mM stock. The solution should be clear and colorless.

Step 3: Aliquoting and Storage Immediately dispense the stock into single-use amber microcentrifuge tubes (to prevent potential photo-degradation) and snap-freeze in liquid nitrogen. Store at -80°C. Never freeze-thaw this compound.

Step 4: Self-Validation (TNBS Colorimetric Assay) Before running a high-value LSD1 assay, validate the hydrazine's integrity. Mix 10 µL of the stock with 90 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) containing 0.01% TNBS (2,4,6-trinitrobenzenesulfonic acid). A rapid color change to deep orange/red confirms the presence of the intact primary amine/hydrazine. Lack of color indicates complete oxidation and the aliquot must be discarded.

Section 4: Visualizing Workflows and Mechanisms

Experimental Workflow

Workflow A 1. Weigh (2-Phenoxyethyl)hydrazine 2HCl B 2. Dissolve in degassed ddH2O (Maintains acidic pH ~3-4) A->B C 3. Aliquot into amber tubes B->C E 5. QC: TNBS Colorimetric Assay (Validates intact hydrazine) B->E 10 µL sample D 4. Snap-freeze in liquid N2 Store at -80°C C->D

Caption: Workflow for the preparation, storage, and self-validation of aqueous hydrazine stock solutions.

Mechanism of Action vs. Degradation Pathway

Mechanism Hydrazine (2-Phenoxyethyl)hydrazine (Active Inhibitor) LSD1 LSD1 Enzyme (FAD-dependent) Hydrazine->LSD1 Binds active site Degradation Diazene / N2 / Ammonia (Inactive Byproducts) Hydrazine->Degradation Autoxidation Inhibition Covalent FAD Adduct (Irreversible Inhibition) LSD1->Inhibition Flavin modification O2 O2 / Cu2+ / pH > 7 O2->Degradation Catalyzes

Caption: Competing pathways: LSD1 inhibition mechanism versus metal-catalyzed autoxidation in aqueous buffer.

Troubleshooting Logic Tree

Troubleshooting Start Loss of LSD1 Inhibition in Assay CheckStock Was stock stored >24h at 4°C? Start->CheckStock Remake Remake stock from powder (Store -80°C) CheckStock->Remake Yes CheckBuffer Does assay buffer contain trace metals? CheckStock->CheckBuffer No AddEDTA Add 1mM EDTA/DTPA to chelate metals CheckBuffer->AddEDTA Yes CheckpH Is stock pH > 5.0? CheckBuffer->CheckpH No Acidify Maintain stock in 0.1% HCl or ddH2O CheckpH->Acidify Yes

Caption: Logic tree for troubleshooting the loss of (2-Phenoxyethyl)hydrazine inhibitory activity.

References

  • Title: Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) (US20170029366A1)
  • Title: Decomposition of Hydrazine in Aqueous Solutions Source: Academia.edu / DTIC URL: [Link]

  • Title: Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of (2-Phenoxyethyl)hydrazine vs benzylhydrazine

Bioactivity Comparison Guide: (2-Phenoxyethyl)hydrazine vs. Benzylhydrazine Executive Summary Hydrazine derivatives have long served as foundational scaffolds in neuropharmacology and oncology, primarily due to their abi...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: (2-Phenoxyethyl)hydrazine vs. Benzylhydrazine

Executive Summary

Hydrazine derivatives have long served as foundational scaffolds in neuropharmacology and oncology, primarily due to their ability to act as mechanism-based irreversible inhibitors of flavin-dependent enzymes. This guide provides a comprehensive, objective comparison of two distinct hydrazine derivatives: Benzylhydrazine and (2-Phenoxyethyl)hydrazine .

While benzylhydrazine is a classical, highly characterized Monoamine Oxidase (MAO) inhibitor with a preference for the MAO-B isoform[1], (2-phenoxyethyl)hydrazine represents a structural evolution. By introducing an ether linkage into the alkyl chain of the well-known drug phenelzine, (2-phenoxyethyl)hydrazine expands its polypharmacological profile to target both MAO and epigenetic regulators like Lysine-Specific Demethylase 1 (LSD1)[2]. For drug development professionals, understanding the causality behind these structural nuances is critical for assay design and pipeline progression.

Structural and Mechanistic Causality

Benzylhydrazine: The Classical MAO-B Scaffold Benzylhydrazine consists of a simple phenyl ring directly attached to a methylhydrazine group. This compact, hydrophobic structure allows it to comfortably occupy the substrate-binding cavity of MAO enzymes. Crystallographic data (e.g., PDB: 2VRL) demonstrates that benzylhydrazine binds more tightly to MAO-B than to MAO-A[3]. The mechanism of inhibition is a self-validating suicide inhibition cascade: the enzyme catalyzes the oxidation of the hydrazine to a diazene intermediate. Subsequent reaction with molecular oxygen generates an arylalkyl radical, nitrogen gas, and superoxide. The radical then covalently alkylates the N(5) position of the flavin adenine dinucleotide (FAD) cofactor on the re-face, irreversibly inactivating the enzyme[3].

(2-Phenoxyethyl)hydrazine: Ether-Linked Polypharmacology (2-Phenoxyethyl)hydrazine modifies the phenelzine (2-phenylethylhydrazine) backbone by replacing the benzylic carbon with an oxygen atom. This ether linkage fundamentally alters the molecule's electronics and conformational flexibility. The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with active site residues that purely hydrocarbon chains cannot. Furthermore, this structural modification retains the hydrazine "warhead" necessary for FAD covalent modification, enabling it to inhibit not only MAO but also LSD1 (a flavin-dependent epigenetic enzyme homologous to MAO)[2]. This dual MAO/LSD1 inhibitory profile makes it a highly valuable tool compound for researching neurodegenerative diseases and cancer epigenetics[4].

Comparative Bioactivity Data

Note: Quantitative data is synthesized from standardized in vitro and in vivo models.

ParameterBenzylhydrazine(2-Phenoxyethyl)hydrazine
Primary Target(s) MAO-B (preference over MAO-A)[1]MAO-A, MAO-B, LSD1[2]
Enzyme Inhibition (pI50) Brain MAO: 6.3; Liver MAO: 7.0[5]Active in low micromolar range for LSD1 & MAO[4]
In Vivo Efficacy ED50 = 6.5 µmol/kg (Brain MAO)[5]Induces bulk histone methylation changes[2]
Mechanism of Action Irreversible FAD N(5) alkylation[3]Irreversible FAD N(5) alkylation[2]
Primary Application Neuropharmacology, Synthetic Precursor[1]Epigenetic research, Oncology, Neuroprotection[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to quantify the bioactivity of these hydrazine derivatives.

Protocol A: Fluorometric MAO-A/MAO-B Inhibition Assay This assay utilizes kynuramine as a non-fluorescent substrate, which MAO oxidizes to 4-hydroxyquinoline (a highly fluorescent product). The use of a vehicle control and a no-enzyme background control ensures the system validates its own signal-to-noise ratio[1].

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in 100 mM potassium phosphate buffer (pH 7.4). Prepare inhibitor stock solutions in DMSO, ensuring final assay DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Inhibitor Dilution: Perform 10-point serial dilutions (e.g., 10 µM to 0.1 nM) of benzylhydrazine or (2-phenoxyethyl)hydrazine[1].

  • Pre-incubation: Add enzyme and inhibitor to a black 96-well microplate. Incubate at 37°C for 15 minutes. Causality: This step is critical for mechanism-based inhibitors (hydrazines) to allow the time-dependent covalent alkylation of the FAD cofactor before substrate competition occurs[3].

  • Reaction Initiation: Add kynuramine substrate to all wells to initiate the reaction[1].

  • Detection: Incubate for 30 minutes at 37°C, then stop the reaction with NaOH. Read fluorescence at Ex: 318 nm / Em: 380 nm.

  • Data Analysis: Calculate IC50 using non-linear regression.

Protocol B: LSD1 Demethylase Activity Assay (For Phenoxyethyl Analogs) Because (2-phenoxyethyl)hydrazine targets LSD1, a peroxidase-coupled assay is employed to detect the hydrogen peroxide (H2O2) byproduct of the demethylation reaction.

  • Setup: Combine recombinant LSD1 enzyme with the inhibitor in 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 2 mM CHAPS.

  • Pre-incubation: Incubate for 30 minutes at room temperature to allow covalent FAD binding[2].

  • Coupling System: Add Amplex Red and Horseradish Peroxidase (HRP).

  • Initiation: Add mono- or di-methylated histone H3K4 peptide substrate.

  • Detection: As LSD1 demethylates the peptide, H2O2 is produced, which HRP uses to oxidize Amplex Red into fluorescent resorufin. Measure fluorescence continuously (Ex: 530 nm / Em: 590 nm).

Mechanistic and Workflow Visualizations

MAO_Inhibition H Hydrazine Derivative (Inhibitor) D Diazene Intermediate H->D MAO Catalyzed Oxidation R Arylalkyl Radical + N2 + Superoxide D->R O2 Reaction FAD FAD N(5) Alkylation (Irreversible Inhibition) R->FAD Covalent Binding

Mechanistic pathway of irreversible MAO inhibition by hydrazines via a diazene intermediate.

Assay_Workflow Prep 1. Enzyme & Inhibitor Preparation Incubate 2. Pre-incubation (37°C, 15-30 min) Prep->Incubate Substrate 3. Substrate Addition (Kynuramine / H3K4me2) Incubate->Substrate Read 4. Fluorometric Reading (Product / Resorufin) Substrate->Read Data 5. IC50 Calculation (Non-linear Regression) Read->Data

Standardized experimental workflow for evaluating time-dependent irreversible enzyme inhibition.

References

  • 2VRL: Structure of human MAO B in complex with benzylhydrazine RCSB Protein Data Bank[Link]

  • US20170029366A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs)

Sources

Safety & Regulatory Compliance

Safety

(2-Phenoxyethyl)hydrazine dihydrochloride proper disposal procedures

Standard Operating Procedure and Technical Guide: Proper Disposal of (2-Phenoxyethyl)hydrazine Dihydrochloride As a cornerstone of laboratory safety and operational excellence, the handling and disposal of substituted hy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure and Technical Guide: Proper Disposal of (2-Phenoxyethyl)hydrazine Dihydrochloride

As a cornerstone of laboratory safety and operational excellence, the handling and disposal of substituted hydrazine derivatives demand rigorous, scientifically grounded protocols. (2-Phenoxyethyl)hydrazine dihydrochloride is a potent chemical intermediate often utilized in drug development and epigenetic research (e.g., as an inhibitor of monoamine oxidases or histone demethylases)[1]. However, like all hydrazine derivatives, it presents severe toxicological and environmental hazards[2].

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a comprehensive, self-validating operational plan for the safe handling, neutralization, and disposal of (2-Phenoxyethyl)hydrazine dihydrochloride.

Chemical Profile & Quantitative Hazard Data

To design an effective disposal strategy, we must first understand the physicochemical properties and hazard thresholds of the compound. The dihydrochloride salt form enhances aqueous solubility but introduces acidity, which dictates the kinetics of our neutralization approach.

Table 1: Physicochemical and Hazard Profile of (2-Phenoxyethyl)hydrazine Dihydrochloride

Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C₈H₁₄Cl₂N₂O (C₈H₁₂N₂O · 2HCl)High chloride content requires consideration during incineration or oxidation.
Molecular Weight ~225.11 g/mol Used to calculate exact stoichiometric equivalents for oxidation.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation hazard[2]; requires handling in a fume hood.
Solubility Highly soluble in waterFacilitates aqueous chemical neutralization (oxidation) prior to disposal.
Primary Hazards Toxic (oral/dermal/inhalation), Corrosive, Suspected CarcinogenMandates stringent PPE and prevents direct drain disposal[2][3].
Reactivity Highly reactive with strong oxidizersUncontrolled mixing with oxidizers causes violent, exothermic reactions[3].
EPA Waste Classification Hazardous Waste (Hydrazine derivative)Must conform to EPA regulations for treatment, storage, and disposal[4].

Mechanism of Toxicity & Reactivity (The "Why" Behind the Protocol)

Hydrazine derivatives are highly nucleophilic and act as potent reducing agents. Biologically, they can form reactive oxygen species (ROS), deplete endogenous antioxidants, and form DNA adducts, leading to their classification as severe hepatotoxins and suspected carcinogens[3].

The Causality of Disposal: Direct disposal of hydrazine compounds into municipal waste or sewage systems is strictly prohibited because they persist in aquatic environments and disrupt ecological nitrogen cycles[2][5]. The most scientifically sound method for laboratory-scale disposal is controlled chemical oxidation . By reacting the hydrazine moiety with a controlled excess of sodium hypochlorite (NaOCl, bleach) or hydrogen peroxide (H₂O₂), the toxic hydrazine group is oxidized into inert nitrogen gas (N₂) and water[4].

Because this oxidation is highly exothermic, the procedure must be performed dilute, dropwise, and under active cooling to prevent thermal runaway and the volatilization of unreacted toxic aerosols.

Pre-Disposal Operational Logistics

Before initiating any disposal or neutralization protocol, the following self-validating safety systems must be established.

  • Engineering Controls: All open handling, weighing, and neutralization must occur within a certified, properly functioning chemical fume hood to pull vapors away from the operator[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty Nitrile or Neoprene (hydrazine penetrates standard thin latex)[3][5].

    • Eye/Face: Splash-proof chemical goggles; a face shield is required during the oxidation step[3].

    • Body: Flame-resistant lab coat and closed-toe non-porous shoes[5].

  • Spill Kit Readiness: Ensure inert absorbent materials (e.g., sand, vermiculite) are immediately accessible. Never use combustible absorbents (like paper towels or sawdust) for concentrated hydrazine spills, as spontaneous ignition can occur[3][6].

Step-by-Step Chemical Neutralization & Disposal Protocol

For laboratories generating small quantities (< 100 grams) of (2-Phenoxyethyl)hydrazine dihydrochloride waste, in-hood chemical neutralization is the preferred method to eliminate the acute toxicity before handing the waste over to EHS.

Protocol: Controlled Oxidation with Sodium Hypochlorite

Step 1: Preparation of the Aqueous Solution

  • In a fume hood, dissolve the (2-Phenoxyethyl)hydrazine dihydrochloride waste in a large excess of water (e.g., 50 mL water per 1 gram of chemical) inside a wide-mouth borosilicate glass beaker.

  • Causality: The dihydrochloride salt will dissolve readily, creating an acidic solution. Dilution acts as a thermal sink for the subsequent exothermic reaction.

Step 2: Temperature Control

  • Place the beaker in an ice-water bath and insert a magnetic stir bar. Place the setup on a magnetic stirring plate.

  • Causality: Maintaining the reaction temperature below 20°C prevents the rapid evolution of nitrogen gas from aerosolizing the toxic liquid.

Step 3: Controlled Oxidation

  • Prepare a solution of 5-10% Sodium Hypochlorite (commercial bleach).

  • Using an addition funnel or a pipette, add the NaOCl solution dropwise to the stirred hydrazine solution.

  • Observation: Effervescence (bubbling) will occur as nitrogen gas (N₂) is released.

  • Continue addition until effervescence ceases, maintaining a 20% stoichiometric excess of bleach to ensure complete destruction of the hydrazine moiety.

Step 4: Validation of Destruction

  • Allow the mixture to stir for 12 hours (overnight) in the fume hood.

  • Test the solution using Potassium Iodide (KI)-starch paper. A persistent blue/black color indicates the presence of excess oxidant (bleach), confirming that no unreacted hydrazine remains.

  • Self-Validating Step: If the KI-starch paper does not turn blue, add more NaOCl and stir for an additional 2 hours before re-testing.

Step 5: Final pH Adjustment and Containerization

  • Because the starting material was a dihydrochloride salt, the final solution may be highly acidic. Carefully neutralize the solution to pH 7-8 using dilute Sodium Hydroxide (NaOH).

  • Transfer the neutralized, oxidized liquid to a designated, EHS-approved high-density polyethylene (HDPE) hazardous waste container.

  • Label the container strictly as: "Hazardous Aqueous Waste: Oxidized Hydrazine Derivatives / Toxic"[5].

Process Visualization

Neutralization Start Waste Collection (2-Phenoxyethyl)hydrazine Dilution Aqueous Dilution (Ice Bath Cooling) Start->Dilution Transfer to Fume Hood Oxidation Controlled Oxidation (Dropwise NaOCl) Dilution->Oxidation Stirring < 20°C Testing Test for Residual Hydrazine Oxidation->Testing 12 hr reaction Positive Positive (Continue Oxidation) Testing->Positive KI-Starch Clear Negative Negative (Safe for pH Adjustment) Testing->Negative KI-Starch Blue Positive->Oxidation Add more NaOCl Disposal Transfer to EPA-Compliant Aqueous Waste Negative->Disposal Adjust pH to 7-8

Caption: Workflow for the chemical neutralization and disposal of hydrazine derivatives.

Emergency Spill Response Plan

In the event of an accidental spill of the solid powder or a concentrated solution, immediate action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Isolate: Evacuate personnel from the immediate area and secure the perimeter. Do not attempt cleanup without minimum PPE (including respiratory protection if outside a fume hood)[5][6].

  • Eliminate Ignition Sources: Hydrazine derivatives are flammable and reactive. Remove all heat and spark sources[5][6].

  • Containment:

    • For Solids: Carefully cover the powder with an inert, damp absorbent (like wet sand) to prevent dust generation[2].

    • For Liquids: Surround and cover the spill with dry sand or vermiculite[6].

  • Collection: Gently sweep the absorbed mixture using non-sparking tools into a sealable, compatible plastic bag or container[2][5].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol) and place the contaminated wipes into the hazardous waste bag[2].

  • Disposal: Double-bag the waste, label it as "Hazardous Waste - Hydrazine Spill Cleanup", and contact EHS for immediate pickup[5].

Regulatory Compliance & Waste Storage

If chemical neutralization is not feasible, the raw chemical must be disposed of via a certified hazardous waste management company.

  • EPA Classification: Wastes containing hydrazine derivatives are classified as hazardous wastes by the EPA. Generators must conform to strict regulations for storage and disposal, typically utilizing liquid injection or fluidized bed incineration[4].

  • Storage Rules: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. Ensure secondary containment (e.g., a tray or tub) is used to catch potential leaks[2][5].

  • Incompatibilities: Keep waste containers strictly isolated from strong oxidizing agents, heavy metal oxides, and strong acids to prevent spontaneous combustion or explosive reactions[2][3].

  • Time Limits: Dispose of regularly generated chemical waste within 90 days to comply with federal RCRA (Resource Conservation and Recovery Act) guidelines[5].

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. Retrieved from[Link]

  • University of Notre Dame Risk Management and Safety. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Google Patents. (2017). US20170029366A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs).

Sources

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